Barium perchlorate
Description
Historical Context and Evolution of Perchlorate (B79767) Chemistry Research
The study of perchlorates dates back to the early 19th century, with the first synthesis of potassium perchlorate and perchloric acid attributed to the Austrian chemist Friedrich von Stadion in the mid-1810s. wikipedia.orgdtic.mil Von Stadion initially named the acid "oxygenated chloric acid." wikipedia.orgextramarks.com The modern designation for perchloric acid was later introduced by the French pharmacist Georges-Simon Serullas. wikipedia.orgextramarks.com Early production methods included the electrolysis of chloric acid, a process explored by Berzelius. wikipedia.org
Commercial interest in perchlorates grew towards the end of the 19th century, largely driven by their potential as powerful oxidizing agents in explosives. dtic.mil A commercial plant was established in Mansbo, Sweden, in 1893, initially producing small quantities of sodium perchlorate. dtic.mil By the early 20th century, production had expanded to France, Switzerland, and the United States. dtic.milacs.org The demand for perchlorates, particularly ammonium (B1175870) perchlorate, surged with the advent of World War I for military applications and later, in the mid-20th century, with the growth of the aerospace industry, as it became a critical component of solid rocket propellants. wikipedia.orgdtic.milenviro.wiki
The evolution of perchlorate chemistry was significantly advanced by the work of chemists like G. Frederick Smith and H. H. Willard, who conducted fundamental studies, devised new preparation procedures, and promoted the use of perchloric acid and its salts in analytical chemistry. sciencemadness.org Initially surrounded by an aura of fear due to their explosive potential, dedicated research led to a greater understanding of their properties, allowing for their safe and widespread use in various scientific and industrial fields. sciencemadness.org The development of more sensitive analytical methods in 1997, capable of detecting perchlorate at parts-per-billion levels, opened a new chapter in perchlorate research, focusing on its environmental presence and behavior. nih.govcdc.gov
Academic Significance and Contemporary Research Directions of Barium Perchlorate
This compound (Ba(ClO₄)₂) holds specific significance within the broader field of perchlorate chemistry and is a subject of ongoing academic research. Its utility stems from its distinct chemical and physical properties, making it a valuable compound in several areas of study.
One of the primary areas of research and application is in pyrotechnics . As a potent oxidizing agent, this compound is used to enhance the brightness and color of fireworks and flares. wikipedia.orgchemimpex.com
In chemical synthesis , this compound serves as a key reagent. It is frequently used in the laboratory to prepare other perchlorate salts through metathesis reactions, owing to the insolubility of barium sulfate (B86663). extramarks.comsciencemadness.orggeeksforgeeks.org For example, treating this compound with sulfuric acid precipitates barium sulfate, leaving perchloric acid in solution. wikipedia.orggeeksforgeeks.org It is also employed in the synthesis of complex compounds, such as its use with quinolone antibacterial agents and in the formation of energetic ionic liquids. wikipedia.orgmdpi.com
The compound is also significant in analytical chemistry . It is used for the determination of small concentrations of sulfate ions via titration, often in the presence of a nonaqueous solvent like methanol (B129727) or isopropanol. wikipedia.org Due to its high solubility in water and its ability to form stable hydrates, it is also studied and used as an effective dehydrating agent . wikipedia.org
Contemporary research continues to explore the fundamental properties of this compound. A significant focus has been on its thermal decomposition . Studies have investigated the kinetics and mechanisms of how anhydrous this compound breaks down into barium chloride and oxygen, revealing a complex process with unstable intermediates like barium chlorate (B79027). cdnsciencepub.comcdnsciencepub.com Research has also examined the catalytic effects of various metal oxides, such as lanthanide oxides, on its decomposition rate. akjournals.com
Furthermore, detailed crystallographic studies have been a key research direction. The precise structures of both anhydrous this compound and its trihydrate have been determined using X-ray diffraction techniques, providing insights into coordination, bond lengths, and the unique polyhedral network of the anhydrous form. wikipedia.orgnih.gov These structural analyses are crucial for understanding the compound's stability and reactivity. Other research explores its use in potential electrochemical applications, such as in electrolytes for batteries, and in environmental studies concerning the behavior of perchlorates. chemimpex.comnih.govacs.org
Structural Classification within Inorganic Perchlorates and Alkaline Earth Metal Compounds
This compound is classified as an inorganic salt, specifically an alkaline earth metal perchlorate. The compound consists of a barium cation (Ba²⁺) and two perchlorate anions (ClO₄⁻). The perchlorate anion features a central chlorine atom in its highest oxidation state (+7), tetrahedrally bonded to four oxygen atoms. This structure contributes to the high oxidizing potential of the compound.
The structural arrangement of this compound has been characterized in both its anhydrous and hydrated forms.
Anhydrous this compound (Ba(ClO₄)₂): The crystal structure of the anhydrous form is orthorhombic, belonging to the space group Fddd. nih.govresearchgate.net It represents a unique structure type. nih.gov The structure can be described as a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govresearchgate.net Each barium ion is coordinated by twelve oxygen atoms from neighboring perchlorate groups, eight through corners and two through edges of the ClO₄ tetrahedra. nih.gov The Ba-Cl interatomic distances are significantly longer than those in magnesium perchlorate, which may contribute to its relative stability. iucr.org
This compound Trihydrate (Ba(ClO₄)₂·3H₂O): The trihydrate isomer's structure was determined by X-ray crystallography to have a P6₃/m space group. wikipedia.org In this form, the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms, creating a distorted icosahedral arrangement. wikipedia.org The perchlorate tetrahedron is slightly distorted from a regular geometry due to hydrogen bonding between its oxygen atoms and the water molecules. wikipedia.org
As a member of the alkaline earth metal perchlorates, its properties are often compared with those of magnesium, calcium, and strontium perchlorates. These compounds are typically white crystalline solids and are strong oxidizing agents. ca.gov Their solubility in water is generally high. ca.gov The properties of these compounds, such as their hydration behavior and thermal stability, vary down the group, influenced by the increasing ionic radius of the metal cation from Mg²⁺ to Ba²⁺.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ba(ClO₄)₂ | wikipedia.org |
| Molar Mass | 336.23 g/mol | nih.gov |
| Appearance | White crystalline solid/powder | wikipedia.orgnih.gov |
| Density | 3.2 g/cm³ | wikipedia.orgnih.gov |
| Melting Point | 505 °C (941 °F; 778 K) (decomposes) | wikipedia.org |
| Solubility in water | 66.48 g/100 mL (25 °C) | wikipedia.org |
Table 2: Crystallographic Data for this compound Forms
| Parameter | Anhydrous Ba(ClO₄)₂ | This compound Trihydrate |
|---|---|---|
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Fddd | P6₃/m |
| Coordination (Ba²⁺) | 12 (from ClO₄⁻ oxygens) | 12 (6 from H₂O, 6 from ClO₄⁻) |
| Key Structural Feature | 3D network of BaO₁₂ polyhedra and ClO₄ tetrahedra | Distorted icosahedral arrangement around Ba²⁺ |
| Reference | nih.govresearchgate.net | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
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InChI Key |
OOULUYZFLXDWDQ-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |
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Molecular Formula |
BaCl2O8 | |
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DSSTOX Substance ID |
DTXSID90890699 | |
| Record name | Perchloric acid, barium salt (2:1) | |
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Molecular Weight |
336.23 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |
| Record name | BARIUM PERCHLORATE | |
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Density |
3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |
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CAS No. |
10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |
| Record name | BARIUM PERCHLORATE | |
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| Record name | BARIUM PERCHLORATE | |
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Melting Point |
941 °F (USCG, 1999) | |
| Record name | BARIUM PERCHLORATE | |
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Synthetic Methodologies and Preparation Techniques for Barium Perchlorate
Classical and Contemporary Laboratory Synthesis Routes
The laboratory-scale synthesis of barium perchlorate (B79767) can be achieved through several well-established methods, primarily involving precipitation and metathesis reactions, followed by controlled dehydration steps to obtain the desired hydration state.
Precipitation and Metathesis Reactions for Barium Perchlorate Formation
Precipitation and metathesis, or double displacement, reactions are common strategies for the synthesis of this compound. These methods leverage the differential solubility of the resulting salts to isolate the desired product.
A prevalent method involves the reaction of a soluble barium salt with a soluble perchlorate salt. For large-scale manufacturing, a solution of sodium perchlorate is often mixed with barium chloride. wikipedia.org The resulting this compound remains in solution while sodium chloride can be precipitated out, although this separation can be complex due to the solubilities of the salts involved.
Another effective metathesis reaction utilizes silver perchlorate and barium chloride. sciencemadness.org In this case, the highly insoluble silver chloride precipitates, leaving this compound in the solution, which can then be isolated by filtration and subsequent evaporation of the solvent.
Acid-base reactions also provide a reliable route to this compound. The neutralization of perchloric acid with a barium base, such as barium hydroxide (B78521) or barium carbonate, yields this compound and water (and carbon dioxide in the case of the carbonate). wikipedia.orgsciencemadness.org Similarly, reacting perchloric acid with barium oxide also produces this compound and water. sciencemadness.org
A more complex synthesis route involves the digestion of a saturated solution of ammonium (B1175870) perchlorate with a slight excess of hydrated barium hydroxide. wikipedia.org This method takes advantage of the volatility of ammonia (B1221849), which is driven off during the reaction, to yield this compound.
A summary of common precipitation and metathesis reactions is provided in the table below.
| Reactants | Products | Reaction Type | Key Feature |
| Barium Chloride (BaCl₂) + Sodium Perchlorate (NaClO₄) | This compound (Ba(ClO₄)₂) + Sodium Chloride (NaCl) | Metathesis | Utilized in large-scale manufacturing. wikipedia.org |
| Barium Chloride (BaCl₂) + Silver Perchlorate (AgClO₄) | This compound (Ba(ClO₄)₂) + Silver Chloride (AgCl)↓ | Metathesis | Precipitation of insoluble AgCl drives the reaction. sciencemadness.org |
| Perchloric Acid (HClO₄) + Barium Hydroxide (Ba(OH)₂) | This compound (Ba(ClO₄)₂) + Water (H₂O) | Acid-Base Neutralization | A direct and clean reaction. wikipedia.orgsciencemadness.org |
| Perchloric Acid (HClO₄) + Barium Carbonate (BaCO₃) | This compound (Ba(ClO₄)₂) + Water (H₂O) + Carbon Dioxide (CO₂)↑ | Acid-Base with Gas Formation | The evolution of CO₂ gas drives the reaction to completion. wikipedia.orgsciencemadness.org |
| Perchloric Acid (HClO₄) + Barium Oxide (BaO) | This compound (Ba(ClO₄)₂) + Water (H₂O) | Acid-Base | A straightforward synthesis route. sciencemadness.org |
| Ammonium Perchlorate (NH₄ClO₄) + Barium Hydroxide (Ba(OH)₂) | This compound (Ba(ClO₄)₂) + Ammonia (NH₃)↑ + Water (H₂O) | Metathesis with Gas Formation | Removal of ammonia gas facilitates product formation. wikipedia.org |
Dehydration Pathways for Anhydrous this compound Preparation
This compound can exist in various hydrated forms, with the trihydrate (Ba(ClO₄)₂·3H₂O) being a common crystalline form. wikipedia.org The preparation of anhydrous this compound requires careful dehydration of its hydrated counterparts.
The dehydration process is typically carried out by heating the hydrated salt under vacuum. Heating to 140°C in a vacuum is an effective method for obtaining the anhydrous form. wikipedia.org It is crucial to perform the dehydration under vacuum to prevent the hydrolysis of the perchlorate ion, which can occur in the presence of air at elevated temperatures. wikipedia.org
Stepwise dehydration can also be achieved. For instance, drying the trihydrate over sulfuric acid can yield the monohydrate. wikipedia.org Further heating is then required to remove the final water molecule. Research has shown that heating hydrated this compound [Ba(ClO₄)₂·xH₂O] to 423 K (150°C) under continuous vacuum for several hours successfully produces the anhydrous form. nih.gov
| Hydrated Form | Dehydration Conditions | Product | Reference |
| This compound Trihydrate (Ba(ClO₄)₂·3H₂O) | Drying over sulfuric acid | This compound Monohydrate (Ba(ClO₄)₂·H₂O) | wikipedia.org |
| This compound Hydrate (B1144303) (Ba(ClO₄)₂·xH₂O) | Heating to 140°C under vacuum | Anhydrous this compound (Ba(ClO₄)₂) | wikipedia.org |
| This compound Hydrate (Ba(ClO₄)₂·xH₂O) | Heating at 423 K (150°C) in vacuo for 6 hours | Anhydrous this compound (Ba(ClO₄)₂) | nih.gov |
Electrochemical Synthesis and Process Optimization
The electrochemical synthesis of this compound offers an alternative to chemical methods, typically involving the oxidation of a barium salt of a lower oxidation state of chlorine. Specifically, this compound can be prepared by the electrolysis of a barium chlorate (B79027) (Ba(ClO₃)₂) solution.
In this process, a platinum anode and a rotating stainless steel cathode are commonly employed. The effects of various parameters on the current efficiency of this compound formation have been studied to optimize the process. These parameters include the concentration of the electrolyte, current densities at both the anode and cathode, the pH and temperature of the electrolyte, and the speed of cathode rotation.
Research has shown that a maximum current efficiency of 40% can be achieved, which corresponds to an energy consumption of 5.5 kWh per kilogram of this compound produced. This method provides a direct route to the perchlorate from the chlorate, expanding the available synthetic pathways for this compound.
Advanced Synthetic Approaches and Novel Precursor Utilization
While classical methods are well-established, research into advanced synthetic techniques such as hydrothermal, solvothermal, and mechanochemical synthesis is ongoing for a wide range of materials. Direct synthesis of pure this compound via these methods is not widely reported in the literature. However, this compound is utilized as a precursor or reagent in these advanced synthetic contexts for the preparation of other novel materials.
Hydrothermal and Solvothermal Synthesis of this compound Phases
Hydrothermal and solvothermal syntheses are methods that employ solvents under elevated temperatures and pressures to facilitate the formation of crystalline materials. While there is extensive literature on the hydrothermal and solvothermal synthesis of various inorganic compounds, such as barium titanate and other barium-containing materials, the direct synthesis of this compound using these methods is not a focus of published research. rroij.comacs.orgresearchgate.netasianpubs.org
Instead, this compound has been used as a precursor in solvothermal reactions. For example, it has been employed in the synthesis of acetamidinium (B1228376) perchlorate through an ion exchange reaction in water. nih.gov In other studies, this compound has been used in the synthesis of complex coordination compounds and metal-organic frameworks (MOFs), where it can act as a template. researchgate.netgoogle.com
Mechanochemical Synthesis Approaches
Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This technique is often highlighted for its green credentials, as it can reduce or eliminate the need for solvents. researchgate.netnih.gov
There are no direct reports found on the mechanochemical synthesis of pure this compound. However, the broader field of mechanochemistry has seen the synthesis of various barium compounds, such as aryl barium nucleophiles from unactivated barium metal through ball-milling. researchgate.netrsc.org There are also reports of mechanochemical experiments to obtain mixed-metal compounds where this compound is part of a more complex product. researchgate.net These examples suggest the potential applicability of mechanochemical methods in the broader chemistry of barium compounds, even if the direct synthesis of this compound itself has not been a specific research target.
Kinetic and Mechanistic Studies of this compound Formation Reactions
The formation of this compound, Ba(ClO₄)₂, can be achieved through various synthetic routes, primarily categorized into electrochemical and chemical methods. The extent of kinetic and mechanistic investigation varies significantly among these methods, with electrolytic synthesis being the most extensively studied.
The electrochemical preparation of this compound from barium chlorate is a key method where kinetic and mechanistic aspects have been investigated. exrockets.comresearchgate.net This process involves the anodic oxidation of the chlorate ion (ClO₃⁻) to the perchlorate ion (ClO₄⁻).
The kinetics of this process are influenced by several parameters. Research has demonstrated that the ionic strength of the solution significantly affects the rate of perchlorate formation. researchgate.net However, the pH of the solution does not appear to influence the reaction rate. researchgate.net The concentration of the chlorate ion in the solution, at a constant ionic strength, also plays a crucial role in the reaction kinetics. researchgate.net
The mechanism for the anodic oxidation of chlorate to perchlorate is complex. Current-potential curves determined using polarography with a platinum microanode have revealed two distinct potential stages. researchgate.net The lower potential stage is attributed to oxygen evolution, while the higher potential stage corresponds to the formation of perchlorate. researchgate.net
Investigations into the electrolytic preparation of this compound from barium chlorate have provided data on the influence of various operational parameters on the efficiency of the formation reaction. A maximum current efficiency of 40% has been reported, corresponding to an energy consumption of 5.5 kWh/kg. sciencemadness.org The efficiency of the process is dependent on factors such as electrolyte concentration, current density, and temperature. For instance, increasing the temperature has been shown to increase the current efficiency, which is partly attributed to the higher solubility of barium hydroxide, a potential byproduct, at elevated temperatures. sciencemadness.org
Table 1: Effect of Electrolyte Temperature on the Current Efficiency for this compound Preparation Anode: Platinum, Cathode: Rotating Stainless Steel
| Temperature (K) | Current Efficiency (%) |
| 313 | 35 |
| 323 | 38 |
| 333 | 40 |
| 343 | 42 |
This table is based on data from studies on the electrolytic preparation of this compound. The increase in current efficiency with temperature is noted. sciencemadness.org
Other methods for synthesizing this compound include chemical reactions such as the neutralization of perchloric acid with barium hydroxide or barium carbonate, and double displacement reactions, for example, between barium chloride and sodium perchlorate. sciencemadness.orgwikipedia.org While these methods are effective for preparation, detailed kinetic and mechanistic studies for these specific reactions are not extensively available in the reviewed literature. The reaction between perchloric acid and barium hydroxide is a standard acid-base neutralization, and the reaction between barium chloride and sodium perchlorate is a precipitation reaction driven by the solubility difference of the resulting salts.
Crystallographic and Structural Elucidation of Barium Perchlorate Phases
Single-Crystal X-ray Diffraction Analysis of Barium Perchlorate (B79767) Hydrates and Anhydrates
Single-crystal X-ray diffraction is a powerful technique for the precise determination of a compound's three-dimensional atomic structure. While this method has been successfully applied to the hydrated forms of barium perchlorate, the difficulty in growing suitable single crystals of the anhydrous form has necessitated the use of powder diffraction methods for its structural elucidation. iucr.orgresearchgate.netiucr.org
Detailed crystallographic data have been reported for this compound trihydrate and the anhydrous form.
This compound Trihydrate (Ba(ClO₄)₂·3H₂O): Single-crystal X-ray analysis has established that this compound trihydrate crystallizes in the hexagonal system. wikipedia.orgnih.gov The centrosymmetric space group was confirmed as P6₃/m. wikipedia.org
Anhydrous this compound (Ba(ClO₄)₂): The structure of the anhydrous form was determined from powder X-ray diffraction data. iucr.orgresearchgate.netiucr.orgnih.gov It crystallizes in the orthorhombic space group Fddd and represents a new structure type. iucr.orgresearchgate.netiucr.orgnih.gov
The crystallographic parameters for both phases are summarized in the table below.
| Parameter | This compound Trihydrate (Ba(ClO₄)₂·3H₂O) | Anhydrous this compound (Ba(ClO₄)₂) |
|---|---|---|
| Crystal System | Hexagonal | Orthorhombic |
| Space Group | P6₃/m | Fddd |
| a (Å) | 7.277 (2) | 14.304 (9) |
| b (Å) | 7.277 (2) | 11.688 (7) |
| c (Å) | 9.656 (1) | 7.2857 (4) |
| V (ų) | 442.9 (1) | 1218.1 (11) |
| Z | 2 | 8 |
| Data Source | nih.gov | researchgate.net |
The local coordination of the barium and perchlorate ions differs significantly between the hydrated and anhydrous forms.
In This compound trihydrate , the barium ion (Ba²⁺) is twelve-coordinate, surrounded by six oxygen atoms from water molecules at a distance of 2.919 Å and six oxygen atoms from perchlorate ions at a distance of 3.026 Å. wikipedia.orgnih.gov This arrangement forms a slightly distorted icosahedron. wikipedia.orgnih.gov The perchlorate ion (ClO₄⁻) maintains a nearly regular tetrahedral geometry, with an average Cl-O bond length of 1.433 Å. wikipedia.orgnih.gov
The crystal structure of this compound trihydrate is heavily influenced by the presence of water molecules. The Ba²⁺ ions and ClO₄⁻ ions are linked into a framework stabilized by extensive hydrogen bonding. wikipedia.orgnih.gov The hydrogen atom positions were refined from the single-crystal X-ray diffraction data. nih.gov
The hydrogen bonding network is intricate:
Each perchlorate ion is hydrogen-bonded to a total of nine water molecules. nih.gov
The axial oxygen atoms of the perchlorate group each accept hydrogen bonds from three water molecules. wikipedia.orgnih.gov
The trigonal oxygen atoms of the perchlorate group each accept hydrogen bonds from two water molecules. wikipedia.orgnih.gov
Each water molecule, in turn, is hydrogen-bonded to six perchlorate ions. nih.gov
This extensive network of interactions is responsible for the stability of the hydrated crystal lattice. wikipedia.org
The anhydrous form of this compound adopts a unique crystal structure. iucr.orgresearchgate.net As determined from powder diffraction data, the structure consists of a three-dimensional polyhedral network. iucr.orgresearchgate.netiucr.orgsemanticscholar.org Chains of [(ClO₄)–Ba–(ClO₄)]∞ run parallel to the b-axis. iucr.orgresearchgate.net These chains are interconnected through Ba—O bonds with neighboring chains, creating a dense and stable anhydrous framework. iucr.orgresearchgate.net The structure is distinct from other anhydrous alkaline earth metal perchlorates, such as magnesium perchlorate. iucr.orgresearchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Structure Refinement
Powder X-ray diffraction (PXRD) has been an indispensable tool for the study of this compound, particularly for the anhydrous phase. iucr.orgiucr.org Due to the challenges in synthesizing single crystals of anhydrous Ba(ClO₄)₂, researchers have relied on PXRD data to determine its crystal structure. iucr.orgresearchgate.netiucr.org
The structure was solved and refined using the Rietveld method, a technique for analyzing powder diffraction data. iucr.orgresearchgate.net This process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data until the best possible fit is achieved. researchgate.net This approach successfully determined the orthorhombic crystal system, the Fddd space group, and the precise atomic positions for anhydrous this compound, revealing its novel structure type. iucr.orgresearchgate.netiucr.orgnih.gov PXRD is also used for routine phase identification, confirming the presence of either the anhydrous or specific hydrated forms of this compound in a given sample.
Neutron Diffraction Studies for Light Atom Localization and Hydrogen Bonding Analysis
As of the current literature, no specific neutron diffraction studies on this compound have been reported. Neutron diffraction is particularly advantageous for accurately locating light atoms, such as hydrogen, due to their relatively large neutron scattering cross-sections. While the hydrogen atom positions in this compound trihydrate were successfully refined using high-quality single-crystal X-ray diffraction data nih.gov, a neutron diffraction study could provide even more precise information on the hydrogen bonding geometry. For other compounds, such as barium chlorate (B79027) monohydrate aip.org and ammonium (B1175870) perchlorate iucr.org, neutron diffraction has been used to elucidate details of hydrogen bonding and molecular orientations. Such a study on this compound trihydrate could further refine our understanding of the interactions governing its crystal structure.
High-Pressure and Low-Temperature Crystallography of this compound
A review of the current scientific literature indicates a notable absence of dedicated studies on the crystallographic behavior of this compound under high-pressure and low-temperature conditions. While the crystal structure of anhydrous this compound [Ba(ClO₄)₂] and its trihydrate form have been determined at ambient pressure and temperature, research into its phase transitions and structural modifications at extreme conditions appears to be limited. nih.govwikipedia.org
Future experimental and computational research would be necessary to elucidate the phase diagram of this compound and understand how its structural parameters, such as lattice constants and bond angles, respond to variations in pressure and temperature. Such studies could reveal potential phase transitions to denser, more compact crystal structures under high pressure or changes in symmetry at cryogenic temperatures. Theoretical modeling could also predict the stability of different polymorphs and provide insights into the electronic and vibrational properties of this compound under these non-ambient conditions.
Comparative Crystallographic Analysis with Related Alkaline Earth Perchlorates
A comparative analysis of the crystal structures of anhydrous alkaline earth metal perchlorates—magnesium perchlorate (Mg(ClO₄)₂), calcium perchlorate (Ca(ClO₄)₂), strontium perchlorate (Sr(ClO₄)₂), and this compound (Ba(ClO₄)₂)—reveals systematic trends related to the increasing ionic radius of the metal cation. nih.govresearchgate.net These differences are manifested in their crystal systems, space groups, and the coordination environment of the cation.
Anhydrous this compound adopts a unique orthorhombic structure within the Fddd space group. nih.govnih.govresearchgate.net This structure is characterized by a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govnih.gov In contrast, calcium perchlorate and strontium perchlorate are isotypic, both crystallizing in the orthorhombic Pbca space group. researchgate.net Magnesium perchlorate, with the smallest cation, crystallizes in the monoclinic P2₁/c space group, representing yet another distinct structure type. nih.gov
A key distinguishing feature among these compounds is the coordination number of the alkaline earth metal cation. This number increases down the group as the ionic radius of the metal increases. In magnesium perchlorate, the Mg²⁺ ion is octahedrally coordinated by six oxygen atoms. The Ca²⁺ and Sr²⁺ ions in their respective perchlorates are each coordinated by eight oxygen atoms. researchgate.net In this compound, the larger Ba²⁺ ion achieves a coordination number of twelve, being surrounded by twelve oxygen atoms from the perchlorate anions. nih.govnih.gov
The arrangement of the perchlorate (ClO₄⁻) tetrahedra also varies. In this compound, each ClO₄ tetrahedron shares corners with four BaO₁₂ polyhedra and an edge with another. nih.govnih.gov In calcium and strontium perchlorates, the structure consists of isolated ClO₄⁻ tetrahedra and the respective cations. researchgate.net The structure of magnesium perchlorate consists of a three-dimensional network formed by the corner-sharing of MgO₆ octahedra and ClO₄ tetrahedra.
This systematic variation in crystal structure highlights the significant role of cation size in determining the packing and coordination geometries in the solid state for this series of inorganic salts.
Interactive Data Table: Crystallographic Data of Anhydrous Alkaline Earth Perchlorates
| Compound Name | Formula | Crystal System | Space Group | Cation Coordination Number |
| Magnesium perchlorate | Mg(ClO₄)₂ | Monoclinic | P2₁/c | 6 |
| Calcium perchlorate | Ca(ClO₄)₂ | Orthorhombic | Pbca | 8 |
| Strontium perchlorate | Sr(ClO₄)₂ | Orthorhombic | Pbca | 8 |
| This compound | Ba(ClO₄)₂ | Orthorhombic | Fddd | 12 |
Advanced Spectroscopic Characterization of Barium Perchlorate Systems
Vibrational Spectroscopy: Raman and Infrared (IR) Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular structure and bonding within barium perchlorate (B79767) and its various forms. These methods provide detailed insights into the vibrational modes of the constituent ions and molecules, allowing for the characterization of symmetry, phase, and intermolecular interactions.
The perchlorate anion (ClO₄⁻) in its free or unperturbed state possesses a tetrahedral geometry, belonging to the Td point group of symmetry. sshade.eunih.gov This high degree of symmetry dictates the activity of its fundamental vibrational modes in Raman and IR spectroscopy. The tetrahedral ClO₄⁻ ion has four fundamental modes of vibration:
ν₁ (A₁): Symmetric Stretch - This mode is Raman active but IR inactive. It typically appears as a very strong, sharp band in the Raman spectrum.
ν₂ (E): Symmetric Bend - This doubly degenerate mode is also Raman active and IR inactive.
ν₃ (F₂): Asymmetric Stretch - This triply degenerate mode is both Raman and IR active. It often appears as a strong, broad band in the IR spectrum.
ν₄ (F₂): Asymmetric Bend - This triply degenerate mode is also both Raman and IR active.
In a crystalline environment, such as in solid barium perchlorate, the site symmetry of the perchlorate anion may be lower than Td. This reduction in symmetry can cause the degenerate E and F₂ modes to split into multiple components and can lead to the appearance of modes in the IR spectrum that are formally forbidden for the Td point group. publish.csiro.au
Table 1: Fundamental Vibrational Modes of the Tetrahedral Perchlorate Anion This interactive table summarizes the vibrational modes for the ClO₄⁻ ion.
| Vibrational Mode | Symmetry | Description | Raman Activity | IR Activity | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | Active | Inactive | ~930 |
| ν₂ | E | Symmetric Bend | Active | Inactive | ~460 |
| ν₃ | F₂ | Asymmetric Stretch | Active | Active | ~1100 |
| ν₄ | F₂ | Asymmetric Bend | Active | Active | ~625 |
The vibrational spectra of anhydrous and hydrated this compound exhibit distinct differences, primarily due to the presence of water of crystallization and its influence on the crystal structure.
Hydrated this compound: The most common hydrate (B1144303) is this compound trihydrate, Ba(ClO₄)₂·3H₂O. Its IR spectrum is characterized by additional absorption bands corresponding to the vibrational modes of the water molecules. aip.orgresearchgate.net These include:
O-H Stretching Vibrations: Sharp absorption features are observed in the 3500-3600 cm⁻¹ region. For instance, in Ba(ClO₄)₂·3H₂O, two distinct peaks at 3536 cm⁻¹ and 3588 cm⁻¹ are attributed to the H₂O molecules within the crystal hydrate. aip.org These high frequencies indicate that the water molecules are involved in very weak hydrogen bonds with the perchlorate anions. cdnsciencepub.com
H-O-H Bending Vibrations: A band corresponding to the bending mode of water is also present.
The presence of water and the specific crystal structure of the hydrate can also perturb the vibrations of the perchlorate anion, leading to shifts in band positions and splitting of the degenerate modes compared to the ideal tetrahedral symmetry. publish.csiro.aucdnsciencepub.com At low temperatures, the water molecules in this compound trihydrate can become slightly distorted. cdnsciencepub.com
Anhydrous this compound: The anhydrous form, Ba(ClO₄)₂, is obtained by heating the hydrated salt. researchgate.net Its vibrational spectrum is simpler due to the absence of water bands. However, the spectrum of the perchlorate ion in the anhydrous crystal can be more complex than in solution. The crystal field can lower the site symmetry of the ClO₄⁻ ion, causing a lifting of the degeneracy of the E and F₂ modes. publish.csiro.au This results in the splitting of these bands in both the Raman and IR spectra. For example, studies on anhydrous lithium perchlorate show that all degenerate modes are split in the crystalline phase. publish.csiro.au A similar effect is expected for anhydrous this compound, reflecting a significant perturbation of the perchlorate ion by its crystalline environment.
Vibrational spectroscopy is highly effective for the in situ monitoring of phase transitions and thermal decomposition of this compound. By recording spectra as a function of temperature, one can directly observe the structural changes occurring within the material.
The thermal decomposition of anhydrous this compound into barium chloride and oxygen is a complex process that proceeds through unstable intermediates. researchgate.netcdnsciencepub.com The reaction can be broadly described in two main stages: first, the decomposition of the perchlorate to the chlorate (B79027), followed by the decomposition of the chlorate. researchgate.netcdnsciencepub.com
Dehydration: When hydrated this compound is heated, in situ IR or Raman spectroscopy can monitor the dehydration process by tracking the disappearance of the characteristic O-H stretching and H-O-H bending bands of the water molecules. aip.org
Decomposition: As anhydrous this compound is heated further, its decomposition can be followed. In situ techniques like Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) are invaluable for identifying the gaseous products evolved during decomposition in real-time. rsc.orgrsc.org For this compound, this would involve monitoring the evolution of oxygen. Changes in the solid phase, such as the conversion of perchlorate (ClO₄⁻) to chlorate (ClO₃⁻) and finally to chloride (Cl⁻), can be tracked by observing the disappearance of perchlorate vibrational bands and the transient appearance of chlorate bands. researchgate.net FT-Raman spectroscopy is another powerful, non-destructive technique for the in situ quantitative monitoring of such phase transition processes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of nuclei within a sample. It is a key technique for characterizing this compound in both solid and solution states.
Solid-state NMR (SSNMR) is particularly useful for characterizing the local environment of ions in crystalline materials. For barium-containing compounds, ¹³⁷Ba SSNMR is a powerful, albeit challenging, probe due to the nucleus's low gyromagnetic ratio and large quadrupole moment.
While specific SSNMR studies on this compound are not widely reported, research on analogous compounds like barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) demonstrates the technique's utility. acs.org
¹³⁷Ba SSNMR: The ¹³⁷Ba NMR spectrum is dominated by the quadrupolar interaction, which is highly sensitive to the symmetry of the electric field gradient (EFG) at the barium nucleus. The quadrupolar coupling constant (Cₙ) and asymmetry parameter (ηₙ) extracted from the spectra provide direct information about the local structure and coordination environment of the Ba²⁺ ion. acs.org The use of advanced pulse sequences and high magnetic fields can facilitate the acquisition of high-quality ¹³⁷Ba SSNMR spectra, which can be correlated with structural data and theoretical calculations. acs.org
¹⁷O SSNMR: In hydrated phases, ¹⁷O SSNMR (using ¹⁷O-enriched water) can be used to characterize the water molecules. Studies on barium chlorate monohydrate show that the ¹⁷O quadrupolar coupling and chemical shift tensors are sensitive to the hydrogen bonding interactions and the dynamics of the water molecules within the crystal lattice. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for determining the elemental composition, chemical environment, and electronic state of the top few atomic layers of a material. mat-cs.comwikipedia.org Both methods provide critical information for understanding the surface properties of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons. researchgate.net The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound (Ba(ClO₄)₂), XPS is used to confirm the presence and stoichiometry of barium, chlorine, and oxygen on the sample surface. Crucially, it provides definitive information on the oxidation states of these elements. The binding energy of the core-level electrons is sensitive to the local chemical environment. In this compound, barium exists in the +2 oxidation state (as Ba²⁺), and chlorine is in the +7 oxidation state within the perchlorate anion (ClO₄⁻).
The NIST X-ray Photoelectron Spectroscopy Database provides a reference binding energy for the Barium 3d₅/₂ peak in Ba(ClO₄)₂. This value is essential for identifying the chemical state of barium in various samples. xpsdatabase.netxpsdatabase.netnist.gov
Table 1: XPS Binding Energy for this compound
| Element | Orbital | Binding Energy (eV) | Reference Standard |
|---|---|---|---|
| Barium (Ba) | 3d₅/₂ | 780.9 | Adventitious Carbon at 284.8 eV |
Data sourced from the NIST Standard Reference Database. xpsdatabase.netxpsdatabase.net
Auger Electron Spectroscopy (AES) complements XPS by providing high-sensitivity elemental analysis, also from the near-surface region. mat-cs.com The technique is based on the Auger effect, where the relaxation of an atom with a core-level vacancy results in the emission of a secondary "Auger" electron. mat-cs.comosti.gov The kinetic energy of the Auger electron is specific to the parent element, allowing for elemental identification and, in some cases, chemical state analysis. researchgate.netscience.gov While specific AES spectra for this compound are not widely published, the technique is valuable for mapping the elemental distribution on a surface and for depth profiling, where the surface is systematically sputtered with an ion beam to analyze the composition as a function of depth. mat-cs.com For barium, characteristic Auger peaks are observed at kinetic energies of 57 eV and 584 eV. osti.gov
Electronic Spectroscopy (UV-Vis, Luminescence) for Electronic Structure and Doping Effects
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and luminescence (photoluminescence) spectroscopy, provides insight into the electronic structure of materials, such as the energy of electronic transitions and the nature of the band gap.
For an insulating material like this compound, UV-Vis spectroscopy can reveal the onset of electronic absorption, which corresponds to the energy required to excite an electron from the valence band to the conduction band. In many perchlorate-containing materials, the primary absorption feature in the UV region is a ligand-to-metal charge transfer (LMCT) band. acs.org Studies on the analogous compound barium pertechnetate (B1241340) (Ba[TcO₄]₂), which is isostructural with this compound, show a broad LMCT absorption band with a maximum around 350 nm. acs.orgresearchgate.netnih.gov This transition involves the excitation of an electron from an oxygen 2p orbital to a d-orbital of the central metal.
The intrinsic electronic structure of this compound can be significantly modified by the introduction of dopant ions. Doping involves intentionally introducing impurities into a host crystal lattice to alter its optical and electronic properties. When dopant ions, typically from the transition metal or lanthanide series, are incorporated into the this compound lattice, they can create new energy levels within the host's band gap. This often leads to characteristic absorption and luminescence (emission of light upon excitation) properties that are absent in the pure material. nju.edu.cnmdpi.com
While extensive research on doped this compound is limited, studies on other barium-based host materials demonstrate the profound effects of doping on luminescence. These systems serve as excellent models for the potential behavior of doped this compound. For instance, doping barium aluminate (BaAl₂O₄) with trivalent chromium (Cr³⁺) induces a strong red photoluminescence centered around 705 nm, attributed to the ²E₉ → ⁴A₂₉ electronic transition of the Cr³⁺ ion situated in an octahedral coordination environment within the host lattice. nju.edu.cn Similarly, doping barium orthosilicate (B98303) (Ba₂SiO₄) with different rare-earth ions produces a range of emission colors, from green with Eu²⁺ to red with Eu³⁺. mdpi.com
The specific emission wavelength and efficiency depend on the dopant ion, its concentration, its oxidation state, and its local coordination environment within the host crystal. These factors influence the energy levels of the dopant and the probabilities of radiative (light-emitting) and non-radiative decay.
Table 2: Examples of Luminescence in Doped Barium-Based Host Materials
| Host Material | Dopant Ion | Excitation Wavelength (nm) | Emission Peak (nm) | Associated Transition |
|---|---|---|---|---|
| Barium Aluminate (BaAl₂O₄) | Cr³⁺ | 421 | 705 | ²E₉ → ⁴A₂₉ |
| Barium Orthosilicate (Ba₂SiO₄) | Eu³⁺ | - | ~615 | ⁵D₀ → ⁷F₂ |
| Barium Orthosilicate (Ba₂SiO₄) | Eu²⁺ | - | ~510 | 4f⁶5d¹ → 4f⁷ |
| Barium Molybdate (BaMoO₄) | Er³⁺/Yb³⁺ | 980 | 530, 550 | Up-conversion Emission |
Data compiled from studies on various doped barium compounds. nju.edu.cnmdpi.commdpi.com
Thermodynamic and Kinetic Studies of Barium Perchlorate
Thermal Decomposition Pathways and Mechanisms of Barium Perchlorate (B79767)
The initial stage of decomposition can be represented by the approximate stoichiometry: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂. cdnsciencepub.comresearchgate.net This is followed by the decomposition of barium chlorate (B79027). cdnsciencepub.comresearchgate.net The entire process is exothermic, as indicated by differential thermal analysis. cdnsciencepub.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for studying the thermal decomposition of barium perchlorate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
For this compound trihydrate (Ba(ClO₄)₂·3H₂O), TGA shows distinct mass loss steps corresponding to dehydration prior to the decomposition of the anhydrous salt. researchgate.netchegg.com The dehydration occurs in stages, with the loss of water molecules at specific temperature ranges. researchgate.net For instance, one study showed a two-step dehydration process for the trihydrate, with one-third of the water molecules released between 305–360 K and the remaining two-thirds liberated between 361–520 K. researchgate.net
DSC studies on anhydrous this compound reveal endothermic peaks associated with crystalline phase transitions before the onset of an exothermic peak corresponding to its decomposition. cdnsciencepub.comresearchgate.net Specifically, two solid-solid phase transitions have been identified at approximately 566.6 K (293.45 °C) and 641.7 K (368.55 °C), followed by melting at around 760 K (486.85 °C). researchgate.net The decomposition process that follows the melting is highly exothermic. researchgate.net
Identification of Decomposition Products and Reaction Intermediates
The primary solid product of the thermal decomposition of this compound is barium chloride (BaCl₂). cdnsciencepub.comresearchgate.net This is thermodynamically favored over the formation of barium oxide (BaO). cdnsciencepub.com The main gaseous product is oxygen (O₂). cdnsciencepub.comresearchgate.net
The decomposition proceeds through the formation of the intermediate barium chlorate (Ba(ClO₃)₂). cdnsciencepub.comresearchgate.net The decomposition curves often show a distinct break, with the latter part of the reaction corresponding to the decomposition of barium chlorate. cdnsciencepub.comresearchgate.net Stoichiometrically, a break at a fractional decomposition (α) of approximately 0.52 corresponds to the formation of barium chlorate. cdnsciencepub.com A proposed chain reaction sequence for the initial stages involves oxygen atoms (O) as chain carriers. cdnsciencepub.comresearchgate.net
Kinetic Models and Activation Energy Determination (e.g., Prout–Tompkins, Avrami–Erofeev)
The kinetics of the thermal decomposition of this compound are complex, with plots of fractional decomposition (α) versus time (t) exhibiting multiple stages. cdnsciencepub.comresearchgate.netcdnsciencepub.com These typically include an initial acceleratory period, followed by a roughly linear period, and then a deceleratory period. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Several kinetic models have been applied to describe these different stages. The Prout–Tompkins model, which describes a chain-branching mechanism, has been successfully fitted to the decomposition data, particularly in the presence of catalysts or after irradiation. akjournals.comosti.gov The Avrami–Erofeev equation, which is based on nucleation and growth of nuclei, has also been found to describe the data well, suggesting that nucleation occurs in a chain-branching manner and that two-dimensional growth of nuclei is involved. akjournals.comresearchgate.net The deceleratory period often conforms to a contracting-volume kinetic law. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Effects of Catalysts and Impurities on Thermal Decomposition Kinetics
The thermal decomposition of this compound is significantly influenced by the presence of catalysts and impurities.
Catalysts: Metal oxides, such as lanthanide oxides (Ln₂O₃), have been shown to catalyze the decomposition. akjournals.com For example, the addition of La₂O₃, Sm₂O₃, Gd₂O₃, and Dy₂O₃ enhances the rate of both the acceleratory and decay stages of the reaction. akjournals.com These catalysts eliminate the initial gas evolution and induction period observed in the decomposition of the pure salt. akjournals.com The catalytic effect increases with increasing concentration of the oxide, though it does not appear to alter the activation energy of the process. akjournals.com
Impurities: The presence of impurities, such as barium chloride (BaCl₂), can affect the decomposition kinetics. cdnsciencepub.comresearchgate.net The addition of excess BaCl₂ suppresses the initial acceleratory reaction. cdnsciencepub.com Gamma-irradiation of this compound, which generates chloride ions (Cl⁻) as radiolytic damage fragments, also enhances the decomposition rate. osti.gov The irradiated salt shows no induction period, and the enhanced rate is attributed to the formation of additional nuclei and the catalytic effect of the chloride ions. osti.gov
Phase Transitions and Polymorphism Studies of this compound
This compound is known to exist in different crystalline forms (polymorphs) and undergoes phase transitions at specific temperatures and pressures. cdnsciencepub.comresearchgate.net
Temperature- and Pressure-Induced Phase Transformations
Temperature-Induced Phase Transitions: Studies have identified at least two crystalline phase transitions for anhydrous this compound at atmospheric pressure. cdnsciencepub.comresearchgate.net An earlier study reported transitions from the α-form to the β-form at 284 °C (557 K) and from the β-form to the γ-form at 360 °C (633 K). cdnsciencepub.com More recent DSC analysis has identified two solid-solid phase transitions at 566.6 K (293.45 °C) and 641.7 K (368.55 °C) before the substance melts at 760 K (486.85 °C). researchgate.net These transitions are endothermic, indicating they are associated with an absorption of heat. cdnsciencepub.comresearchgate.net
Pressure-Induced Phase Transformations: While specific studies on the pressure-induced phase transformations of this compound are not readily available in the provided search results, research on analogous compounds like barium chromate (B82759) (BaCrO₄) and silver perchlorate (AgClO₄) demonstrates that pressure can induce structural changes. aps.orgresearchgate.netresearchgate.net For example, BaCrO₄ undergoes a reversible phase transition at around 9 GPa. aps.orgresearchgate.net It is plausible that this compound would also exhibit pressure-induced phase transitions, transforming to more dense crystal structures at high pressures, but specific data is lacking.
Energetics of Polymorphic Forms
This compound is known to exist in multiple crystalline phases, with transitions occurring at specific temperatures. Differential thermal analysis has identified two phase transitions for the anhydrous salt. The transition from the α-form to the β-form occurs at 284 °C, and the transition from the β-form to the γ-form takes place at 360 °C. cdnsciencepub.com These transitions are endothermic, indicating that energy is absorbed during the change in crystal structure. cdnsciencepub.com The study of the energetics of these polymorphic forms is crucial for understanding the stability and behavior of this compound at elevated temperatures.
The thermal decomposition of this compound is an exothermic process. cdnsciencepub.com Investigations into the decomposition kinetics reveal a complex reaction that proceeds through unstable intermediates. cdnsciencepub.com The initial phase of decomposition is an acceleratory period, followed by a roughly linear period. A distinct change in rate marks the beginning of a deceleratory period that follows the contracting-volume kinetic law. cdnsciencepub.com This final stage is primarily associated with the decomposition of barium chlorate, an intermediate, and has an activation energy of 59 kcal/mole. cdnsciencepub.com
Solution Thermodynamics of this compound
The thermodynamic properties of this compound in solution are fundamental to understanding its behavior in various chemical processes, from synthesis to analytical applications.
The standard molar enthalpy of formation for crystalline this compound (Ba(ClO₄)₂) has been determined through calorimetric measurements. By reacting metallic barium with perchloric acid and measuring the enthalpies of dissolution of related salts, the standard molar enthalpy of formation for Ba(ClO₄)₂,cr has been calculated as -(796.26 ± 1.35) kJ·mol⁻¹. researchgate.net Another source reports a value of -774 kJ/mol. sciencemadness.org
The enthalpy of dissolution, which is the heat change associated with dissolving the substance in a solvent, is a key thermodynamic parameter. The heat of solution for this compound has been reported as 5 cal/g. noaa.gov The enthalpies of dilution and relative apparent molal enthalpies of aqueous this compound have been measured over a concentration range of 0.006-5.8m at 25°C. acs.orgacs.org These data can be fitted to a form of the Debye-Hückel equation to allow for reliable extrapolation to infinite dilution. researchgate.netacs.org
Interactive Data Table: Thermodynamic Properties of this compound
| Property | Value | Unit | Source(s) |
| Standard Molar Enthalpy of Formation (ΔfH⁰m) | -(796.26 ± 1.35) | kJ·mol⁻¹ | researchgate.net |
| Standard Molar Enthalpy of Formation (ΔfH⁰m) | -774 | kJ/mol | sciencemadness.org |
| Heat of Solution | 5 | cal/g | noaa.gov |
| Melting Point | 505 | °C | wikipedia.orgnih.gov |
| Density | 3.2 | g/cm³ | wikipedia.orgnih.gov |
This compound is highly soluble in water and also shows significant solubility in several non-aqueous solvents. sciencemadness.orgfishersci.fi This solubility is a key factor in its use in various chemical syntheses and applications. In aqueous solutions, this compound is considered a 2-1 electrolyte, dissociating into Ba²⁺ and ClO₄⁻ ions. acs.org
The solvation of this compound has been studied in different media. In aqueous solutions, the barium ions are coordinated by water molecules. The structure of this compound trihydrate (Ba(ClO₄)₂·3H₂O) reveals that the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. wikipedia.org Hydrogen bonding between the water molecules and the perchlorate oxygens plays a significant role in the crystal structure. wikipedia.org
In non-aqueous solvents, the behavior can be different. For instance, in liquid ammonia (B1221849) at -62.37°C, this compound behaves as a weak 1:1 electrolyte. researchgate.net This suggests the formation of ion pairs or other complex species in solution. This compound is also soluble in alcohols like ethanol (B145695) and methanol (B129727), as well as acetone. sciencemadness.orgfishersci.fi This property is utilized in applications such as the titration of sulfate (B86663), where a high concentration of a nonaqueous solvent like ethyl alcohol, 2-propanol, or methanol is required. wikipedia.org The compound can form complexes with other molecules, such as the coordination with quinolone antibacterial agents, which increases their solubility in polar solvents. wikipedia.org
Interactive Data Table: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 ml) | Temperature (°C) | Source(s) |
| Water | 198 | 25 | sciencemadness.org |
| Acetone | 125 | 25 | sciencemadness.org |
| Ethanol | 125 | 25 | sciencemadness.org |
| Butanol | 58.2 | 20 | sciencemadness.org |
| Isobutanol | 56.2 | 20 | sciencemadness.org |
| Ammonia | 67.2 | - | sciencemadness.org |
Reactivity and Coordination Chemistry of Barium Perchlorate
Complex Formation with Organic Ligands and Ionophores
Barium perchlorate (B79767) readily forms complexes with a variety of organic ligands and ionophores, driven by the Lewis acidic nature of the Ba²⁺ ion. This interaction leads to the formation of stable coordination compounds with diverse structures and properties. It has been shown to form complexes with ligands such as the quinolone antibacterial agents, ciprofloxacin (B1669076) and norfloxacin (B1679917), as well as with macrocyclic ligands like the ionophore valinomycin (B1682140) and the crown ether benzo-18-crown-6. wikipedia.orgassignmentpoint.comresearchgate.netresearchgate.net Furthermore, it is employed in the preparation of Schiff base macrocyclic barium complexes.
The coordination of organic ligands to the barium ion in barium perchlorate complexes can occur through several modes, most notably chelation and bridging.
Chelating Coordination: In this mode, a single ligand binds to the central barium ion through two or more donor atoms, forming a ring structure known as a chelate. This mode of binding is common and enhances the stability of the complex.
Quinolone Antibiotics: Infrared spectroscopy data indicates that ciprofloxacin and norfloxacin act as bidentate ligands, chelating the Ba²⁺ ion through the ring carbonyl oxygen and one of the oxygen atoms of the carboxylic group. wikipedia.orgassignmentpoint.com This coordination has been noted to increase the solubility of these antibiotics in polar solvents. wikipedia.org
Crown Ethers: In the complex formed with benzo-18-crown-6, the barium cation is coordinated by ten oxygen atoms. Six of these are from the crown ether ring, two are from water molecules, and the remaining two are from the perchlorate ions, showcasing a complex chelation environment. researchgate.net
Bridging Coordination: A bridging ligand connects two or more metal centers simultaneously. In the context of this compound chemistry, the perchlorate anion itself can act as a bridging ligand, facilitating the formation of extended supramolecular structures.
Valinomycin Complex: In the crystal structure of the this compound-valinomycin complex, perchlorate groups serve as bridges, interconnecting infinite layers of the ionophore molecules. researchgate.net
Anhydrous this compound: The solid-state structure of anhydrous this compound is a three-dimensional polyhedral network formed by the corner- and edge-sharing of BaO₁₂ polyhedra and ClO₄ tetrahedra, where the perchlorate ions effectively bridge the barium centers. nih.govresearchgate.net
| Ligand | Coordination Mode | Key Interacting Atoms | Reference |
|---|---|---|---|
| Ciprofloxacin / Norfloxacin | Chelating (Bidentate) | Ring Carbonyl Oxygen, Carboxylic Group Oxygen | wikipedia.orgassignmentpoint.com |
| Benzo-18-crown-6 | Chelating | Six Ether Oxygen Atoms | researchgate.net |
| Valinomycin | Chelating & Bridging (by ClO₄⁻) | Amide Carbonyl Oxygens | researchgate.net |
The ability of this compound to engage in various coordination modes facilitates the construction of complex supramolecular assemblies. These structures are characterized using advanced analytical techniques to elucidate their precise atomic arrangement.
The complex with the ionophore valinomycin provides a clear example of supramolecular assembly, where individual complex units organize into infinite layers held together by bridging perchlorate anions. researchgate.net Similarly, the intrinsic crystal structure of anhydrous Ba(ClO₄)₂ is a complex three-dimensional network. nih.govresearchgate.net
| Compound / Complex | Characterization Method | Key Structural Findings | Reference |
|---|---|---|---|
| Ba(ClO₄)₂·3H₂O | X-ray Crystallography | Hexagonal crystal system; Ba²⁺ has a distorted icosahedral coordination by 6 H₂O and 6 ClO₄⁻ oxygens. | wikipedia.orgnih.gov |
| Anhydrous Ba(ClO₄)₂ | X-ray Powder Diffraction | Orthorhombic crystal system; 3D network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. | nih.govresearchgate.net |
| Ba(ClO₄)₂-Valinomycin | X-ray Crystallography, NMR | Flat, open structure with two Ba²⁺ ions per valinomycin molecule; forms infinite layers interconnected by perchlorate groups. | researchgate.net |
| Ba(ClO₄)₂-Benzo-18-crown-6 | X-ray Crystallography | Ba²⁺ is 10-coordinate, bound to 6 ether oxygens, 2 water molecules, and 2 perchlorate ions. | researchgate.net |
Role as an Oxidizing Agent in Advanced Inorganic and Organic Reactions
This compound is a potent oxidizing agent, a property derived from the high oxidation state (+7) of chlorine in the perchlorate anion (ClO₄⁻). wikipedia.orgassignmentpoint.comsciencemadness.orgnih.gov This characteristic makes it a key component in applications requiring rapid and energetic chemical reactions.
Its primary and most well-known application as an oxidant is in pyrotechnics and the manufacture of explosives. wikipedia.orgassignmentpoint.com It can accelerate the combustion of organic and other combustible materials, and mixtures may be explosive, especially when heated or finely divided. assignmentpoint.comnih.gov In organic chemistry, perchlorates are utilized for the "wet" oxidation of organic matter, a process designed for the complete destruction of the organic material prior to elemental analysis. panspermia.org A specific example of its reactivity is the reflux heating of this compound with alcohols, which yields highly explosive perchlorate esters. nih.gov
Catalytic Applications and Reaction Mechanisms
Beyond its role as a stoichiometric oxidant, this compound also exhibits catalytic activity in certain chemical transformations, primarily by functioning as a Lewis acid.
Metal perchlorates are recognized as effective Lewis acid catalysts in a range of organic reactions. researchgate.netepa.gov The metal cation acts as an electron pair acceptor, activating substrates—often those containing carbonyl or other Lewis basic functional groups—towards nucleophilic attack or bond cleavage. wikipedia.org
While specific research on this compound's catalytic role is less extensive than for other metal perchlorates like those of lithium, magnesium, or zinc, its function as a catalyst has been reported in specific applications such as olefin dioxygenation and barium cation-templated synthesis. The general principles of Lewis acid catalysis by metal perchlorates suggest that Ba(ClO₄)₂ can promote various organic transformations. researchgate.netepa.gov Examples of reactions catalyzed by other metal perchlorates, which illustrate the potential scope, include Friedel-Crafts acylations, Knoevenagel condensations, and the synthesis of 1,4-dihydropyridines. researchgate.netepa.govorganic-chemistry.org The catalytic activity is influenced by the metal ion and the non-coordinating nature of the perchlorate anion, which allows the substrate to readily interact with the cationic metal center. researchgate.net
There is limited specific information available in the surveyed literature regarding catalytic systems where this compound itself is supported on a solid matrix. However, the use of barium as a promoter in supported catalyst systems is documented. For example, barium has been used as a promoter for cobalt catalysts supported on magnesium-lanthanum mixed oxides for ammonia (B1221849) synthesis. nih.gov In this system, the addition of barium increased the surface basicity of the catalyst and modified the adsorption properties of the cobalt surface, leading to enhanced catalytic activity. nih.gov While this example does not involve the perchlorate anion, it highlights the role barium can play in heterogeneous catalysis, suggesting a potential area for future research into supported this compound systems.
Electrochemical Behavior and Redox Chemistry
This compound, Ba(ClO₄)₂, exhibits notable electrochemical properties, primarily related to its function as an electrolyte and its inherent nature as a potent oxidizing agent. Its behavior in electrochemical systems is crucial for applications ranging from chemical synthesis to pyrotechnics.
As an electrolyte, this compound dissolves in aqueous solutions, dissociating into Ba²⁺ and ClO₄⁻ ions, which facilitates the conduction of electric current. The electrolytic conductance of its aqueous solutions has been measured to provide standardized data for electrolyte solutions. publish.csiro.au
The electrochemical synthesis of this compound from barium chlorate (B79027) (Ba(ClO₃)₂) has been investigated, highlighting the compound's formation under specific electrolytic conditions. exrockets.comacs.org This process typically employs a platinum anode and a rotating stainless steel cathode. exrockets.comacs.org A high anodic potential is a critical requirement for the oxidation of chlorate to perchlorate. exrockets.com However, the efficiency of this synthesis is influenced by several factors. A key challenge is the precipitation of barium hydroxide (B78521) (Ba(OH)₂) at the cathode, especially at higher electrolyte concentrations, which can lower the current efficiency. exrockets.com For instance, an increase in barium chlorate concentration from 1.0 M to 1.5 M was found to decrease the current efficiency for this compound production from 40% to 36%. A maximum current efficiency of 40% has been achieved, corresponding to an energy consumption of 5.5 kWh/kg. exrockets.comacs.org
The redox chemistry of this compound is dominated by the perchlorate anion (ClO₄⁻), where chlorine is in its highest oxidation state (+7). This makes the compound a powerful oxidizing agent. sciencemadness.orgwikipedia.org This property is fundamental to its primary application in pyrotechnics and as a component in explosive emulsions. sciencemadness.orgwikipedia.org
The compound's redox potential is demonstrated through its decomposition and reduction reactions:
Thermal Decomposition: When heated to high temperatures (decomposing at 505 °C), this compound breaks down to liberate oxygen, a key redox reaction. sciencemadness.orgwikipedia.org
Chemical Reduction: this compound can be reduced by elemental iron in the absence of air and under UV light, which converts it to barium chloride (BaCl₂). sciencemadness.org
The following tables summarize key electrochemical data for this compound.
Table 1: Molar Conductance of Aqueous this compound Solutions at 25°C This table presents the molar conductance (Λ) of this compound in water at various concentrations (c).
| Concentration (c) / (mol L⁻¹) | Molar Conductance (Λ) / (S cm² mol⁻¹) |
| 0.010476 | 124.21 |
| 0.017770 | 121.28 |
| 0.033650 | 116.52 |
| 0.064780 | 110.63 |
| 0.10057 | 105.82 |
| 0.14286 | 101.55 |
| 0.20392 | 97.02 |
| 0.28941 | 92.12 |
| Data sourced from conductance measurements of aqueous perchlorate solutions. publish.csiro.au |
Table 2: Parameters Affecting Electrochemical Synthesis of this compound This table outlines the influence of various experimental conditions on the current efficiency during the electrolytic preparation of this compound from barium chlorate.
| Parameter | Effect on Current Efficiency | Notes |
| Electrolyte Concentration | Efficiency decreases as concentration increases from 1.0 M to 1.5 M. | Higher concentrations lead to increased precipitation of Ba(OH)₂ on the cathode, reducing efficiency. exrockets.com |
| Current Density | Higher anodic current density inhibits oxygen evolution, which can favor perchlorate formation. | However, higher cathode current density increases the pH near the cathode, promoting Ba(OH)₂ precipitation and lowering overall efficiency. exrockets.com |
| Temperature | Increased temperature (up to the temperatures studied) improves current efficiency. | This is partly attributed to the higher solubility of barium hydroxide at elevated temperatures, which mitigates precipitation issues. exrockets.com |
| pH | An optimal pH is required to balance the desired reactions and minimize side reactions. | Deviations from the optimal pH can impact efficiency. exrockets.com |
| Information compiled from studies on the electrolytic preparation of Ba(ClO₄)₂. exrockets.com |
Advanced Applications and Materials Science Integration of Barium Perchlorate
Utilization in Specialized Analytical Chemistry Reagents and Separations
Barium perchlorate (B79767) serves as a key reagent in various analytical techniques, particularly in the determination of sulfate (B86663) ions and in chromatographic separations.
Applications in Sulfate Determination and Titrimetric Methods
Barium perchlorate is widely used in the titrimetric determination of sulfate ions. nih.gov The method involves the precipitation of sulfate as barium sulfate, a compound with very low solubility. The endpoint of the titration can be detected using various indicators, such as Thorin, which changes color in the presence of excess barium ions. iteh.ai This technique is applied in diverse fields, including the analysis of sulfur content in rubber and the determination of sulfate in flue gas desulfurization systems. iteh.aiguidechem.com
The reaction for the precipitation of barium sulfate is:
Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)
One of the key advantages of using this compound is the high precision and accuracy it offers in these titrations. guidechem.com It is particularly useful when chlorine and/or nitrogen are present in the sample, as it provides a more reliable result compared to other methods. iteh.ai However, the presence of interfering ions like phosphate (B84403) can pose challenges, and methods have been developed to remove such interferences prior to titration. nih.govrsc.org
Table 1: Comparison of Sulfate Determination Methods
| Method | Principle | Advantages | Disadvantages | Common Applications |
|---|---|---|---|---|
| This compound Titration | Precipitation of BaSO₄ and titration of excess Ba²⁺ | High precision and accuracy, suitable for samples with Cl⁻ and N₂ | Interference from phosphate and other ions | Analysis of sulfur in rubber, flue gas analysis iteh.aiguidechem.com |
| Barium Chloride Turbidimetry | Measurement of turbidity from BaSO₄ precipitation | Simple and rapid | Lower precision, interference from various ions | Routine analysis where high precision is not critical nih.gov |
| Barium Chloranilate Colorimetry | Colorimetric measurement after reaction with barium chloranilate | - | Unsuitable for routine work due to interferences nih.gov | Specialized foodstuff analysis nih.gov |
Role as a Desiccant in Gas Purification Systems
Anhydrous this compound is a highly effective desiccant, capable of absorbing significant amounts of water vapor. wikipedia.orggoogle.com This property makes it valuable in gas purification systems where the removal of moisture is critical. guidechem.com It is often used in conjunction with other desiccants, such as magnesium perchlorate, to achieve very low humidity levels. gfschemicals.com The mechanism of drying involves the formation of hydrates, with this compound trihydrate being a common form. wikipedia.orggfschemicals.com
The efficiency of a desiccant is related to its ability to lower the partial pressure of water vapor in a system. This compound, along with other perchlorate salts like magnesium perchlorate, is considered a highly efficient drying agent due to the strong affinity of the metal cation for water molecules. gfschemicals.com
Ion-Pairing Reagent in Advanced Chromatographic Separations
In the realm of high-performance liquid chromatography (HPLC), the perchlorate anion derived from salts like this compound plays a crucial role as an ion-pairing reagent. researchgate.netshimadzu.com Ion-pair chromatography is a technique used to separate charged analytes on a reversed-phase column. shimadzu.comchromatographyonline.com The perchlorate ion, being large and chaotropic, effectively pairs with positively charged analytes, neutralizing their charge and increasing their retention on the hydrophobic stationary phase. researchgate.netmasontechnology.ie
This effect is particularly useful in the separation of peptides and other biomolecules. nih.gov The addition of perchlorate to the mobile phase can significantly alter the selectivity of the separation, allowing for the resolution of complex mixtures that would otherwise be difficult to separate. nih.gov Compared to other ion-pairing reagents like trifluoroacetate, perchlorate can offer superior separation for certain applications. researchgate.net The separation mechanism in the presence of perchlorate is primarily driven by an ion-pair distribution process. masontechnology.ie
Precursor in Advanced Materials Synthesis
This compound's utility extends into materials science, where it serves as a precursor for the synthesis of various functional materials.
Synthesis of Barium-Based Functional Ceramics and Thin Films
This compound can be used as a source of barium ions in the synthesis of barium-based functional ceramics, such as barium titanate (BaTiO₃) and barium strontium titanate (BST). nih.govfinechem-mirea.ru These materials exhibit important dielectric and ferroelectric properties, making them essential components in electronic devices like capacitors, sensors, and memory devices. finechem-mirea.ru
Sol-gel and other "wet chemistry" methods are often employed for the synthesis of these ceramics, and this compound can be a suitable precursor in these processes. nih.govfinechem-mirea.ru The synthesis of thin films of these materials is also of great interest for microelectronics applications. psu.edu For instance, a modified Pechini process has been used to prepare thin films of barium cerate-based electrolytes, where a barium precursor is a key ingredient. psu.edu
Table 2: Barium-Based Functional Ceramics
| Ceramic Material | Chemical Formula | Key Properties | Applications |
|---|---|---|---|
| Barium Titanate | BaTiO₃ | High dielectric constant, ferroelectric, piezoelectric | Capacitors, sensors, memory devices finechem-mirea.ru |
| Barium Strontium Titanate | Ba₁₋ₓSrₓTiO₃ | Tunable dielectric properties, ferroelectric | Tunable capacitors, microwave devices nih.gov |
| Barium Cerate | BaCeO₃ | Proton conductivity at high temperatures | Solid oxide fuel cell electrolytes psu.edu |
Role in Molecular Perovskite Energetic Compounds
A novel and advanced application of this compound is in the synthesis of molecular perovskite energetic compounds. rsc.org These materials are a new class of energetic materials with potential applications in pyrotechnics and as explosives. rsc.orgnih.gov
By assembling this compound with organic cations, such as imidazolium (B1220033) or quinuclidinium ions, new energetic compounds with a perovskite structure can be created. rsc.org These compounds, like (Him)(Ba)(ClO₄)₃ (IBP) and (Hqe)₂(Ba)(ClO₄)₄ (QBP), integrate the oxidizing power of the perchlorate anion with the fuel properties of the organic cation at a molecular level. rsc.org This intimate mixing leads to highly efficient and stable combustion, producing bright colored flames, a desirable characteristic for pyrotechnics. rsc.org Research in this area is focused on fine-tuning the properties of these materials by varying the organic cations to control factors like oxygen balance, density, and thermal stability. at.uanih.gov
Chemical Aspects in Energetic Materials and Pyrotechnic Compositions
This compound, Ba(ClO₄)₂, is a significant compound in the field of energetic materials and pyrotechnics due to its strong oxidizing properties. chemimpex.comwikipedia.org It serves as a crucial component in various compositions designed to produce light, heat, and sound effects. ca.gov Its integration into these materials is primarily due to its ability to release a substantial amount of oxygen upon decomposition, which is essential for the combustion of fuels. chemimpex.com
Redox Chemistry and Oxygen Balance Considerations
The utility of this compound in energetic materials stems from its role as a potent oxidizing agent. chemimpex.com In a typical pyrotechnic or explosive formulation, a redox (reduction-oxidation) reaction occurs between an oxidizer and a fuel. The oxidizer, in this case, this compound, provides the oxygen necessary for the rapid combustion of the fuel. The perchlorate anion (ClO₄⁻) contains a high percentage of oxygen by weight and readily decomposes at elevated temperatures to release this oxygen.
The efficiency of this process is often quantified by the oxygen balance (OB) , a measure of the degree to which a compound or mixture can be oxidized. A positive oxygen balance indicates that the mixture contains more oxygen than is required for the complete oxidation of its fuel components, while a negative oxygen balance signifies a deficiency of oxygen. For many pyrotechnic applications, a composition is formulated to be near a zero oxygen balance to maximize the energy release and ensure complete combustion.
This compound possesses a large positive oxygen balance, making it an effective oxidizer. dtic.mil When it decomposes, it releases four oxygen atoms from each molecule. rsc.org This high oxygen content allows for the use of fuels that require a significant amount of oxygen for complete combustion, thereby enhancing the performance of the pyrotechnic device. rsc.org The redox reactions involving this compound are fundamental to the production of the desired energetic effects, such as the generation of a bright green flame in fireworks, which arises from the formation of the metastable species barium(I) chloride (BaCl) during combustion. dtic.mil
Table 1: Oxygen Balance of Common Oxidizers
| Oxidizer | Chemical Formula | Molecular Weight (g/mol) | Oxygen Balance (%) |
|---|---|---|---|
| This compound | Ba(ClO₄)₂ | 336.23 | +47.5 |
| Potassium Perchlorate | KClO₄ | 138.55 | +46.2 |
| Ammonium (B1175870) Perchlorate | NH₄ClO₄ | 117.49 | +34.0 |
| Barium Nitrate (B79036) | Ba(NO₃)₂ | 261.35 | +30.6 |
| Potassium Nitrate | KNO₃ | 101.10 | +39.6 |
Note: Oxygen balance is calculated for decomposition to CO₂, H₂O, N₂, and the metal oxide or chloride.
Thermochemical Properties in Pyrotechnic Mixtures
Recent research has explored the development of novel energetic materials incorporating this compound. For instance, barium(II) perchlorate has been assembled with imidazolium and quinuclidinium ions to create molecular perovskite energetic compounds. rsc.org These compounds exhibit high decomposition temperatures (above 290°C) and stable combustion, demonstrating the potential for creating next-generation pyrotechnic materials with tailored properties. rsc.org The tight packing of the barium ions, oxidative perchlorate ions, and fuel components at the molecular level in these structures can lead to highly efficient and stable combustion. rsc.org
Table 2: Thermochemical Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | Ba(ClO₄)₂ |
| Molar Mass | 336.228 g/mol wikipedia.org |
| Appearance | White powder wikipedia.org |
| Density | 3.2 g/cm³ wikipedia.org |
| Melting Point | 505 °C (decomposes) wikipedia.org |
| Solubility in water | 66.48 g/100 mL (25 °C) wikipedia.org |
The thermochemical characteristics of binary mixtures containing perchlorate oxidizers and various fuels have been studied to understand their performance. researchgate.net The choice of fuel, in combination with this compound, significantly affects the combustion characteristics, such as burn rate and luminous intensity. dtic.mildtic.mil For example, the use of high-nitrogen compounds as fuels can reduce the amount of oxygen needed, allowing for the potential replacement of perchlorates with oxidizers having a lower oxygen balance without a loss in performance. rsc.org
Theoretical and Computational Studies of Barium Perchlorate
Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure of molecules and materials with high accuracy. mtu.eduu-tokyo.ac.jp These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system, from which numerous properties can be derived. For barium perchlorate (B79767), these studies focus on the geometry, energetics, and spectroscopic characteristics of the isolated ions, the anhydrous compound, and its various complexes.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule or complex, corresponding to its most stable structure. For barium perchlorate and its complexes, methods like DFT are used to predict bond lengths, bond angles, and dihedral angles. rsc.org These theoretical structures can be validated by comparison with experimental data from X-ray crystallography. rri.res.inwikipedia.org
Studies on complexes of this compound with various organic ligands, such as fluorescent sensors or crown ethers, use DFT to understand the structural changes that occur upon coordination. rsc.orgresearchgate.netphotonics.ru For instance, calculations have shown that coordination to a barium ion can induce significant geometrical distortions in a ligand, affecting its electronic and photophysical properties. rsc.org In a complex with a benzo[a]imidazo[5,1,2-cd]indolizine derivative, coordination to this compound was calculated to cause a major conformational change, with a dihedral angle shifting to approximately 105 degrees. rsc.org Similarly, calculations for complexes with bis(15-crown-5)-1,3-distyrylbenzene have been used to determine the geometry of 1:1 and 2:2 complexes with the barium cation. researchgate.netphotonics.ru
The energetics of complex formation, which determines the stability of the resulting compound, are also calculated. These computations can reveal, for example, that the stabilization of certain this compound complexes is influenced by strong interactions between the perchlorate anion and the ligand through hydrogen bonding. aip.orgresearchgate.net
Table 1: Comparison of Experimental and Theoretical Structural Parameters for this compound Complexes This table presents representative data to illustrate the comparison between experimental findings and computational predictions. Specific values are context-dependent.
| Parameter | Experimental Value (X-ray Crystallography) | Computational Prediction (DFT) | Source |
|---|---|---|---|
| Ba-O (Perchlorate) Bond Length | ~2.909 - 3.026 Å | Calculations aim to reproduce this range. | wikipedia.orgmdpi.com |
| Ba-O (Water in Hydrate) Bond Length | ~2.919 Å | Calculations on hydrated complexes would target this value. | wikipedia.org |
| Cl-O (Perchlorate) Bond Length | ~1.433 Å (average) | ~1.44 Å | wikipedia.orgaip.org |
| Ligand Dihedral Angle (Unbound) | Near-coplanar | Calculated as near-coplanar. | rsc.org |
| Ligand Dihedral Angle (Bound to Ba(ClO4)2) | Not available | ~105° | rsc.org |
After a molecule's geometry is optimized, computational methods can be used to calculate its vibrational frequencies. These frequencies correspond to the stretching and bending motions of the chemical bonds and can be directly related to peaks observed in infrared (IR) and Raman spectra. mdpi.comamericanpharmaceuticalreview.com
For this compound, theoretical calculations can predict the vibrational modes of the perchlorate (ClO₄⁻) anion. nih.gov The free perchlorate ion has a tetrahedral (Td) symmetry, which dictates which of its vibrational modes are active in IR and Raman spectroscopy. However, in a crystal lattice or a coordination complex, the symmetry of the ion can be lowered, causing shifts in vibrational frequencies and leading to the appearance of modes that were previously inactive. mdpi.com
DFT calculations can model these effects. For example, in a study of a silver(I) perchlorate complex, DFT calculations predicted a doublet for the symmetric stretching mode of the perchlorate ion, which was consistent with the experimental Raman spectrum. mdpi.com Similar computational approaches applied to this compound would help in assigning the bands in its experimental IR and Raman spectra, distinguishing between the vibrations of the perchlorate ion, the barium-oxygen bonds, and any associated ligands or water molecules. researchgate.net
Table 2: Predicted Vibrational Modes of the Perchlorate Ion Based on the principles of vibrational spectroscopy and DFT calculations.
| Vibrational Mode | Symmetry (Td) | Typical Calculated Wavenumber (cm-1) | Spectroscopic Activity (Td) | Comment | Source |
|---|---|---|---|---|---|
| ν₁ (Symmetric Stretch) | A₁ | ~930 - 960 | Raman Active | A strong, sharp peak in Raman spectra. Can become IR active if symmetry is lowered. | mdpi.comnih.gov |
| ν₂ (Symmetric Bend) | E | ~460 | Raman Active | Typically a weaker band in Raman spectra. | nih.gov |
| ν₃ (Asymmetric Stretch) | F₂ | ~1100 | IR & Raman Active | Often appears as a very strong, broad band in IR spectra. May split into multiple peaks upon coordination. | nih.gov |
| ν₄ (Asymmetric Bend) | F₂ | ~625 | IR & Raman Active | A strong band in the mid-IR region. | nih.gov |
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgfrontiersin.org By solving Newton's equations of motion for a system, MD provides a detailed view of its structural evolution and dynamic properties. For this compound, MD simulations are particularly useful for understanding its behavior in solution. aip.orgresearchgate.net
Simulations of this compound in solvents like acetonitrile (B52724) or water reveal the structure of the solvation shell around the Ba²⁺ and ClO₄⁻ ions. aip.orgrsc.org Key properties derived from these simulations include radial distribution functions (RDFs), which show the probability of finding one atom at a certain distance from another, and coordination numbers, which indicate the average number of solvent molecules or counter-ions in the immediate vicinity of an ion.
Studies have shown that in acetonitrile, this compound can form complexes such as [BaClO₄(3HF)]⁺ with ligands like 3-hydroxyflavone. aip.orgresearchgate.net MD simulations help elucidate the structure of these complexes and the role of the perchlorate anion in stabilizing them. In aqueous solutions, MD simulations are used to investigate the hydration structure of the Ba²⁺ ion and the hydrogen bonding network between water molecules and the perchlorate anion. rsc.orgucl.ac.ukosti.gov These simulations provide insights into ion pairing and the dynamic exchange of molecules between the solvation shell and the bulk solvent.
Table 3: Representative Data from Molecular Dynamics Simulations of Barium Ions This table compiles typical findings from MD simulations of barium ions in aqueous environments.
| Property | System | Typical MD Simulation Result | Source |
|---|---|---|---|
| Ba²⁺-O (Water) Distance | Aqueous Solution | 2.65 - 2.75 Å (First peak in RDF) | ucl.ac.uk |
| Ba²⁺ Hydration Number | Aqueous Solution | ~8-10 | ucl.ac.uk |
| ClO₄⁻-H (Water) Interaction | Aqueous Solution | Characterized by transitional hydrogen bonds. | rsc.org |
| Complex Structure | Acetonitrile with Ligand | Formation of [BaClO₄(Ligand)]⁺ confirmed. | aip.orgresearchgate.net |
Solid-State Band Structure and Electronic Property Computations
For solid materials, theoretical calculations can determine the electronic band structure, which describes the ranges of energy that an electron is allowed to have. These calculations, typically performed using periodic DFT, are crucial for understanding the material's electronic properties, such as whether it is a conductor, semiconductor, or insulator. arxiv.orgacs.org
While specific studies on the solid-state band structure of this compound are not prominent in the literature, the methodology is well-established from research on other crystalline solids, including other barium compounds and perchlorates. arxiv.orgacs.org Such a study on Ba(ClO₄)₂ would involve:
Starting with the experimentally determined crystal structure. wikipedia.org
Performing a geometry optimization of the unit cell using periodic DFT.
Calculating the electronic band structure and the density of states (DOS).
The result of these computations would be a band gap energy (Eg), which is the energy difference between the top of the valence band and the bottom of the conduction band. Given that this compound is a salt composed of a closed-shell metal cation and a stable anion, it is expected to be a wide-bandgap insulator. The calculated DOS would further show the contributions of the barium, chlorine, and oxygen atomic orbitals to the valence and conduction bands.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a key tool for predicting the reactivity of chemical compounds and elucidating potential reaction pathways. icheme.org By mapping the potential energy surface of a reaction, DFT calculations can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. mtu.edu
The thermal decomposition of this compound is a reaction of significant interest. Experimental studies suggest that it decomposes first to barium chlorate (B79027) (Ba(ClO₃)₂) and then to barium chloride (BaCl₂), releasing oxygen. researchgate.net A computational investigation of this process would involve:
Modeling the initial step of the decomposition, likely the breaking of a Cl-O bond in a perchlorate anion.
Calculating the activation energy for this bond-breaking step.
Identifying the subsequent reaction steps, intermediates (such as the chlorate ion), and transition states involved in the pathway to the final products.
Detailed DFT studies on the decomposition of related compounds, like ammonium (B1175870) perchlorate, have successfully elucidated complex reaction networks involving radical species. sioc-journal.cnmdpi.com A similar theoretical approach for this compound would provide a molecular-level understanding of its decomposition kinetics and mechanism, explaining the experimentally observed reaction stages and activation energies. researchgate.net
Analytical Methodologies for Barium Perchlorate Detection and Quantification
Ion Chromatography (IC) with Various Detection Modes
Ion chromatography (IC) is a primary and widely recognized technique for the analysis of perchlorate (B79767) and other ionic species in environmental samples. lcms.czthermofisher.comunil.ch It is the basis for several U.S. Environmental Protection Agency (EPA) approved methods for perchlorate determination in drinking water. thermofisher.comnih.gov The versatility of IC is enhanced by the availability of different detection modes, each offering distinct advantages.
Ion chromatography with suppressed conductivity detection (IC-CD) is a robust and sensitive method for perchlorate analysis. chromatographyonline.comresearchgate.netresearchgate.net This technique is foundational to U.S. EPA Methods 314.0, 314.1, and 314.2. thermofisher.com In this method, after the analytical separation of anions on an ion-exchange column, the eluent passes through a suppressor. The suppressor reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to improved detection sensitivity. researchgate.netnih.gov
However, IC-CD can be susceptible to interferences from high concentrations of other anions commonly found in environmental samples, such as chloride, sulfate (B86663), and carbonate. nih.govclu-in.org These interfering ions can co-elute with perchlorate, leading to inaccurate quantification or false positives. lcms.czresearchgate.net Despite these challenges, IC-CD methods can achieve method detection limits (MDLs) in the low microgram-per-liter (µg/L) range. For instance, EPA Method 314.0 has an MDL of 0.53 µg/L, while EPA Method 314.1 can achieve an MDL of 0.03 µg/L. thermofisher.comsci-hub.se
To overcome the limitations of conductivity detection, ion chromatography can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), a technique known as IC-MS or IC-MS/MS. lcms.czsepscience.com This combination offers superior selectivity and sensitivity, making it particularly suitable for complex matrices and for achieving very low detection limits. lcms.czwaters.com U.S. EPA Methods 331.0 and 332.0 utilize this approach. nih.govclu-in.orglcms.cz
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is another powerful technique for perchlorate determination. sci-hub.semdpi.com In these mass spectrometric methods, perchlorate is typically quantified by monitoring specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.govfda.gov For perchlorate, the transition of the 35Cl isotope from m/z 98.9 to 82.9 is commonly used for quantification. nih.gov The corresponding transition for the 37Cl isotope (m/z 100.9 to 84.9) serves as a confirmation tool. nih.gov The use of an oxygen-18 labeled perchlorate internal standard (35Cl18O₄⁻) is also common to correct for matrix effects and improve accuracy. nih.govfda.gov These methods can achieve exceptionally low detection limits, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. mdpi.comnih.gov For example, an IC-ESI-MS/MS method has been reported with a minimum detection limit of 5 ng/L. nih.gov
| Parameter | IC-CD (e.g., EPA Method 314.0) | IC-MS/MS (e.g., EPA Method 332.0) |
|---|---|---|
| Principle | Separation by ion exchange, detection by conductivity after suppression. thermofisher.comresearchgate.net | Separation by ion exchange, detection by mass-to-charge ratio of fragmented ions. lcms.czlcms.cz |
| Selectivity | Lower; prone to interferences from co-eluting anions like sulfate. nih.govclu-in.org | Higher; specific mass transitions are monitored, reducing interferences. lcms.czwaters.com |
| Sensitivity (MDL) | 0.53 µg/L (EPA 314.0). sci-hub.se | 0.004 µg/L. lcms.cz |
| Confirmation | Based on retention time. nih.gov | Based on specific mass transitions and chlorine isotope ratios. mdpi.comnih.gov |
Capillary Electrophoresis (CE) Techniques
Capillary electrophoresis (CE) has emerged as a rapid and efficient separation technique for the analysis of inorganic anions, including perchlorate. clu-in.orgresearchgate.netchromatographyonline.com CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte under an applied electric field. This technique offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. researchgate.netacs.org
For perchlorate analysis, CE methods have been developed that can achieve detection limits in the low parts-per-billion (ppb) range, which is sufficient to meet regulatory requirements. acs.org For instance, a microchip capillary electrophoresis (MCE) system has been developed for the determination of perchlorate in drinking water with a detection limit of 5 ppb. acs.org Some CE methods can be used to determine perchlorate in the presence of numerous other anions. clu-in.org While CE is a promising technique, its application for routine environmental analysis is less established than ion chromatography. clu-in.orgresearchgate.net
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for perchlorate determination. researchgate.net These methods are often based on the formation of an ion-pair between the perchlorate anion and a colored cationic dye. researchgate.netresearchgate.net The resulting colored complex is extracted into an organic solvent, and its absorbance is measured. researchgate.netdtic.mil For example, a method using the dye thionine (B1682319) has been developed with a detection limit of 23 ng/mL. researchgate.net Another method utilizing Brilliant Cresyl Blue reported a detection limit of 0.003 µg/mL. tandfonline.com While generally less sensitive than chromatographic methods, spectrophotometric techniques can be useful for screening purposes. researchgate.netdtic.mil
Electrochemical methods, including techniques like cyclic voltammetry and impedance spectroscopy, have also been investigated for perchlorate detection. researchgate.netijitee.orgiapchem.org These methods are based on the electrochemical response of perchlorate at an electrode surface. researchgate.netijitee.org However, the direct electrochemical reduction of the stable perchlorate ion is challenging and often requires a catalyst. iapchem.orgdtic.mil A sensitive stripping voltammetric method using a voltammetric ion-selective electrode has been reported with a very low detection limit of 0.02 µg/L. researchgate.net Despite their potential for high sensitivity, electrochemical methods can be less selective than chromatographic techniques. clu-in.org
Sample Preparation Strategies for Complex Matrices (e.g., Matrix Elimination, Accelerated Solvent Extraction, Barium Cartridges)
The analysis of perchlorate in complex matrices such as soil, vegetation, and food often requires extensive sample preparation to remove interfering substances. lcms.czthermofisher.com
Matrix Elimination: High concentrations of ions like chloride, sulfate, and carbonate can interfere with perchlorate analysis, particularly in IC-CD methods. nih.govresearchgate.net To mitigate this, various matrix elimination strategies are employed. One common approach involves the use of solid-phase extraction (SPE) cartridges. For example, barium cartridges can be used to precipitate and remove sulfate, while silver cartridges can remove chloride. lcms.czacs.orgdtic.mil Hydronium cartridges are used to remove carbonate. acs.org Graphitized carbon SPE is also used for cleanup in food analysis. fda.govnih.gov
Accelerated Solvent Extraction (ASE): For solid samples like soil and vegetation, extracting the perchlorate efficiently is a critical first step. Accelerated Solvent Extraction (ASE) is a technique that uses elevated temperatures and pressures to rapidly and effectively extract analytes from a solid matrix into a liquid solvent. lcms.czthermofisher.comthermofisher.com This method is often more efficient and less labor-intensive than traditional extraction techniques like blending or sonication. lcms.cz Water is typically used as the extraction solvent for perchlorate. lcms.cz The ASE process can be combined with in-line cleanup by packing the extraction cell with various sorbents like basic alumina (B75360) and OnGuard resins (H, Ag, Ba, RP) to remove matrix interferences during the extraction process. lcms.czthermofisher.com
| Technique | Matrix | Purpose | Description |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Soil, Vegetation, Food. lcms.czthermofisher.com | Efficiently extract perchlorate from solid samples. | Uses elevated temperature and pressure to increase extraction efficiency. lcms.czthermofisher.com |
| Barium Cartridges | Water, Sample Extracts. lcms.czacs.org | Remove sulfate interference. | Sulfate precipitates as barium sulfate. acs.org |
| Silver Cartridges | Water, Sample Extracts. lcms.czdtic.mil | Remove chloride interference. | Chloride precipitates as silver chloride. dtic.mil |
| Graphitized Carbon SPE | Food, Milk. fda.govnih.gov | Cleanup of sample extracts. | Removes organic matrix components. fda.gov |
Method Validation, Detection Limits, and Isotope Ratio Confirmation
Method validation is essential to ensure the reliability and accuracy of analytical data. This process typically involves assessing parameters such as linearity, precision, bias, and recovery. mz-at.de The Method Detection Limit (MDL) is a key performance characteristic, defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov
Detection limits for perchlorate vary significantly depending on the analytical method employed.
IC-CD: MDLs are typically in the range of 0.03 to 0.53 µg/L. thermofisher.comsci-hub.se
IC-MS/MS: MDLs can be as low as 0.004 to 0.021 µg/L. lcms.czacs.org
LC-ESI-MS/MS: Can achieve MDLs of 5 ng/L (0.005 µg/L). mdpi.comnih.gov
Spectrophotometry: Detection limits are generally higher, in the range of 3 to 23 ng/mL (3 to 23 µg/L). researchgate.nettandfonline.com
Capillary Electrophoresis: Reported detection limits are around 5 ppb (5 µg/L). acs.org
For mass spectrometry-based methods, confirmation of perchlorate presence is enhanced by examining the isotopic ratio of chlorine (35Cl/37Cl). lcms.czmdpi.comnih.gov The natural abundance of these isotopes results in a characteristic ratio of their corresponding perchlorate ions (e.g., m/z 99 and m/z 101). waters.commdpi.comepa.gov Verifying that the measured ion ratio in a sample falls within an expected range provides a high degree of confidence in the identification of perchlorate and helps to distinguish it from potential isobaric interferences, such as the 34S isotope in sulfate. waters.comlcms.cz
Environmental Chemical Considerations of Perchlorate General Context for Barium Perchlorate
Remediation Technologies for Perchlorate (B79767) Contamination (Chemical and Electrochemical Approaches)
Due to the persistence of perchlorate in the environment, various remediation technologies have been developed to address its contamination in water and soil.
Chemical reduction of perchlorate to the harmless chloride ion is a thermodynamically favorable process, but it is kinetically slow under typical environmental conditions. wikipedia.orgepa.gov Several chemical reductants have been investigated for the treatment of perchlorate-contaminated water. These include:
Zero-Valent Iron (ZVI): Nanoscale zero-valent iron particles have demonstrated the ability to completely reduce perchlorate to chloride. epa.gov The reaction rate is dependent on temperature, with higher temperatures leading to faster reduction. epa.gov
Transition Metal Catalysts: Certain transition metal complexes, particularly those involving rhenium and molybdenum, can catalyze the reduction of perchlorate under mild conditions. tandfonline.comwikipedia.org These catalysts operate through an oxygen atom transfer mechanism. tandfonline.com For example, oxorhenium complexes have been shown to be efficient catalysts for this reduction. tandfonline.com
Titanium(III): The reduction of perchlorate by Ti(III) has been studied as a potential treatment method for highly contaminated water. researchgate.net
Electrochemical methods offer an alternative approach to perchlorate reduction by using an electric current to drive the reaction. These technologies can be advantageous as they may not require the continuous addition of chemical reagents. unl.edu
Research in this area has explored various electrode materials and system configurations:
Reactive Electrochemical Membranes (REMs): An organometallic rhenium catalyst deposited on a Ti₄O₇ reactive electrochemical membrane has been shown to effectively reduce aqueous perchlorate to chloride. nih.govacs.org This system demonstrated high chloride selectivity and fast reaction kinetics. nih.govacs.org
Various Electrode Materials: Studies have investigated the electrochemical reduction of perchlorate using different electrodes, including those coated with titanium dioxide and ferric oxide. researchgate.net The choice of electrode material can influence the efficiency of the reduction process. researchgate.net
Bioelectrical Reactors (BERs): These systems couple microbial activity with an electrochemical process. Microorganisms can use a cathode as the primary electron donor to facilitate perchlorate reduction, which has implications for the long-term treatment of contaminated water. unl.edu
Table 2: Comparison of Remediation Technologies for Perchlorate
| Technology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Reduction (e.g., nZVI) | Use of chemical agents to reduce ClO₄⁻ to Cl⁻. epa.gov | Can be effective for high concentrations. epa.gov | May require addition of chemicals and can be slow at ambient temperatures. epa.gov |
| Electrochemical Reduction | Use of electrical current to drive the reduction of ClO₄⁻. researchgate.net | No continuous chemical addition may be needed; can be controlled and monitored online. unl.edu | Can be energy-intensive; electrode fouling can be an issue. nih.gov |
| Microbial Degradation | Use of microorganisms to metabolize ClO₄⁻. psu.eduresearchgate.net | Cost-effective and environmentally friendly; complete degradation to chloride. mdpi.comresearchgate.net | Can be inhibited by the presence of other electron acceptors like nitrate (B79036); may require specific environmental conditions (anaerobic). psu.educlu-in.org |
Microbial Degradation and Bioremediation Principles of Perchlorate
Bioremediation has emerged as a highly effective and cost-efficient technology for treating perchlorate contamination. mdpi.comresearchgate.net This approach utilizes the metabolic capabilities of specific microorganisms to degrade perchlorate.
Key principles of microbial perchlorate degradation include:
Electron Donors: PRB require an electron donor (a carbon source) to carry out the reduction of perchlorate. clu-in.org Various substances can serve as electron donors, including acetate (B1210297), lactate, and vegetable oil. clu-in.orgnih.gov
Anaerobic Conditions: The microbial reduction of perchlorate is an anaerobic process, meaning it occurs in the absence of oxygen. enviro.wikiclu-in.org The presence of oxygen can inhibit perchlorate reduction as microorganisms will preferentially use oxygen as an electron acceptor. psu.eduresearchgate.net
Presence of Other Electron Acceptors: The presence of other electron acceptors, such as nitrate, can also impact the efficiency of perchlorate bioremediation. clu-in.orgnih.gov Some PRB may preferentially use nitrate before reducing perchlorate. psu.eduresearchgate.net
Bioremediation of perchlorate can be implemented through various strategies, including:
In Situ Bioremediation: This involves stimulating the activity of naturally occurring PRB in the subsurface by introducing an electron donor. clu-in.orggeoscienceworld.org
Ex Situ Bioreactors: Contaminated water is pumped out of the ground and treated in engineered biological reactors, such as fluidized-bed reactors or packed-bed reactors, where conditions are optimized for PRB activity. clu-in.orgenviro.wiki
The success of these biological treatment systems has been demonstrated at both bench and pilot scales, indicating that bioremediation is a suitable method for the remediation of perchlorate-contaminated water and soil. psu.eduresearchgate.net
Perchlorate-Reducing Bacteria and Enzymatic Pathways
A diverse group of bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), are capable of reducing perchlorate. mdpi.com These bacteria are facultative anaerobes, meaning they can switch between using oxygen and other electron acceptors for respiration. researchgate.net Many known perchlorate-reducing bacteria belong to the β-Proteobacteria class, with genera such as Dechloromonas and Azospira (formerly Dechlorosoma) being prominent examples. nih.govnih.govnih.gov However, perchlorate-reducing capabilities have been identified in a broader range of microorganisms. nd.edu
The biological reduction of perchlorate is a two-step enzymatic process that occurs in the periplasm of the bacterial cell. researchgate.netnih.gov
Reduction of Perchlorate to Chlorite (B76162) : The first step is catalyzed by the enzyme perchlorate reductase (Pcr). researchgate.netasm.org This enzyme reduces perchlorate (ClO₄⁻) to chlorite (ClO₂⁻). Perchlorate reductase is a complex enzyme, typically encoded by the pcrABCD gene cluster, and contains a molybdenum cofactor essential for its activity. nih.govwikipedia.org
Dismutation of Chlorite : The chlorite produced in the first step is a toxic intermediate. researchgate.net It is rapidly detoxified by the enzyme chlorite dismutase (Cld), which converts chlorite into harmless chloride (Cl⁻) and molecular oxygen (O₂). researchgate.netresearchgate.netasm.org The production of oxygen within an anaerobic respiratory process is a unique feature of perchlorate reduction. researchgate.net
The key enzymes involved in this pathway are highly conserved among different perchlorate-reducing bacteria. mdpi.comnih.gov
Table 1: Key Enzymes in Perchlorate Biodegradation
| Enzyme | Gene | Function | Location |
|---|---|---|---|
| Perchlorate Reductase | pcrABCD | Reduces perchlorate (ClO₄⁻) to chlorite (ClO₂⁻) | Periplasm |
Factors Influencing Biodegradation Kinetics
The rate and efficiency of microbial perchlorate reduction are influenced by several environmental factors. Understanding these factors is crucial for predicting the natural attenuation of perchlorate and for designing effective bioremediation strategies.
Presence of Electron Donors : Perchlorate-reducing bacteria require an electron donor (a carbon source) to fuel the reduction process. clu-in.org Various organic compounds, such as acetate and lactate, as well as inorganic substances like hydrogen, can serve as effective electron donors. nih.govpsu.edu The availability and type of electron donor can significantly impact the kinetics of perchlorate degradation. nih.gov For instance, the optimal acetate-to-perchlorate ratio for complete reduction has been identified in some studies. nih.gov
Presence of Competing Electron Acceptors : The presence of other electron acceptors, particularly oxygen and nitrate, can inhibit perchlorate reduction. nih.govresearchgate.nettandfonline.com
Oxygen : Being facultative anaerobes, most perchlorate-reducing bacteria will preferentially use oxygen as an electron acceptor if it is available. Dissolved oxygen concentrations as low as 2 mg/L can be sufficient to inhibit perchlorate reduction. nih.gov Therefore, anaerobic conditions are a prerequisite for bioremediation. clu-in.org
Nitrate : Many perchlorate-reducing bacteria can also use nitrate as an electron acceptor. nih.gov The presence of nitrate can lead to a lag in perchlorate degradation, as the bacteria may preferentially consume the nitrate first. nih.govnih.gov However, the inhibitory effect of nitrate can vary among different bacterial strains. For example, nitrate was found to repress perchlorate reduction in Dechlorosoma suillum, but not in Dechloromonas agitata. nih.gov
Temperature and pH : Like all enzymatic processes, perchlorate reduction is sensitive to temperature and pH. The optimal conditions can vary depending on the specific bacterial species. Studies with mixed cultures have identified optimal temperatures around 30-35°C and a pH of approximately 7.0 for efficient perchlorate degradation. nih.govresearchgate.net
Nutrient Availability : The presence of essential nutrients, such as molybdenum, is critical. Molybdenum is a necessary cofactor for the perchlorate reductase enzyme, and its absence can limit the biodegradation process. nih.gov
Table 2: Influence of Environmental Factors on Perchlorate Biodegradation
| Factor | Effect on Biodegradation Rate | Optimal Condition/Notes |
|---|---|---|
| Electron Donors (e.g., Acetate) | Increases rate with availability | The type and concentration of the donor are crucial. |
| Oxygen | Inhibitory | Anaerobic conditions (<2 mg/L O₂) are required. nih.gov |
| Nitrate | Generally inhibitory, can cause a lag phase | Effect varies by bacterial strain; bacteria may use nitrate first. nih.govnih.gov |
| Temperature | Rate is temperature-dependent | Optimum is often around 30-35°C. nih.gov |
| pH | Rate is pH-dependent | Optimum is typically near neutral (pH 7.0). nih.govresearchgate.net |
| Molybdenum | Essential for enzyme function | Required as a cofactor for perchlorate reductase. nih.gov |
Future Research Directions in Barium Perchlorate Chemistry
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
Traditional synthesis methods for barium perchlorate (B79767) often involve multi-step processes that can generate significant waste. Future research is increasingly focused on developing "green" synthetic routes that are more environmentally benign, efficient, and safer.
A primary area of investigation is the advancement of electrochemical synthesis. The direct electrochemical oxidation of barium chloride or barium chlorate (B79027) solutions to barium perchlorate is a promising avenue. sciencemadness.orgcecri.res.in Research in this area aims to optimize reaction conditions such as current density, pH, and temperature to maximize yield and current efficiency while minimizing energy consumption. researchgate.netacs.org The development of novel electrode materials, such as mixed metal oxide (MMO) anodes and lead dioxide particle electrodes, is crucial for improving the efficiency and longevity of these electrochemical processes. researchgate.netopenchemicalengineeringjournal.comexrockets.com For instance, studies on conductive-diamond electrolysis have shown that high current densities and alkaline pH can favor perchlorate production. researchgate.net
Another green approach is the exploration of solvent-free or aqueous-based reaction systems to replace hazardous organic solvents. Metathesis reactions, such as the reaction between sodium perchlorate and barium chloride in an aqueous solution, offer a simpler route, though challenges in achieving high purity remain. sciencemadness.orgwikipedia.org Future work will likely focus on refining purification techniques like recrystallization to eliminate contaminants.
The principles of atom economy are also being applied, with researchers investigating one-pot synthesis methods that reduce the number of reaction steps and purification stages, thereby minimizing waste.
Development of Advanced Functional Materials Utilizing this compound Precursors
This compound serves as a valuable precursor for the synthesis of a wide range of advanced functional materials due to its solubility and ability to decompose into barium oxide upon heating.
One significant area of research is the use of this compound in the creation of complex oxides and mixed-metal materials. For example, it can be used in the synthesis of mixed metal oxides for applications in catalysis. exrockets.com The controlled thermal decomposition of this compound, often in combination with other metal salts, allows for the formation of materials with specific stoichiometries and microstructures.
Furthermore, this compound is being explored as a component in the development of novel energetic materials and ionic liquids. researchgate.netmdpi.com Research has shown that combining this compound with certain organic imidazolium (B1220033) salts can yield energetic ionic liquids with specific thermal stability properties. researchgate.netmdpi.com
The compound is also utilized in the fabrication of photonic crystals and nanofibers. pitt.edugoogle.com In these applications, this compound can be incorporated into polymer matrices to create materials with tailored optical properties or to serve as a source of barium ions for subsequent chemical modifications. pitt.edugoogle.com Future investigations will likely focus on expanding the library of functional materials derived from this compound and fine-tuning their properties for specific applications in electronics, optics, and energy storage.
In-depth Studies of Surface Chemistry and Heterogeneous Catalytic Mechanisms
The surface properties of this compound and its role in heterogeneous catalysis are emerging as a significant research frontier. Understanding the interactions that occur at the gas-solid or liquid-solid interface is crucial for designing more efficient catalytic systems.
This compound itself, or materials derived from it, can act as catalysts or catalyst supports. For instance, it has been mentioned in the context of catalysts for the synthesis of 1,8-dioxo-octahydroxanthenes. growingscience.com Future studies will likely employ advanced surface-sensitive techniques to probe the active sites and reaction intermediates on the surface of this compound-based catalysts. This will provide a deeper understanding of the catalytic mechanisms at a molecular level.
Research is also focusing on the interaction of gases with this compound surfaces, which is relevant to its use as a dehydrating agent and in chemical looping processes. wikipedia.orgrsc.org For example, studies investigating the interaction of sulfur dioxide with oxygen carriers can utilize this compound titration to detect reaction products. rsc.org Single-molecule fluorescence imaging is another powerful tool being developed to study the chemistry at gas-solid interfaces, which could be applied to understand catalysis and sensing mechanisms on surfaces treated with barium-containing compounds. nih.govresearchgate.net
Theoretical Prediction of Novel Phases and Reactivity under Extreme Conditions
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of materials under conditions that are difficult or expensive to achieve experimentally. For this compound, these approaches offer a pathway to discovering novel phases and understanding its reactivity under extreme pressures and temperatures.
Density Functional Theory (DFT) calculations are being used to investigate the structural stability and electronic properties of perchlorate compounds. researchgate.net By simulating the effects of high pressure, researchers can predict the existence of new crystalline phases. For example, studies on the related ammonium (B1175870) perchlorate have revealed pressure-induced phase transitions to denser, more closely packed structures. researchgate.netresearchgate.net Similar computational studies on this compound could uncover new polymorphs with unique properties. The crystal structure of anhydrous this compound, which crystallizes in the orthorhombic space group Fddd, has been determined from X-ray powder diffraction data, providing a baseline for such theoretical explorations. iucr.org
Theoretical models are also employed to predict the detonation performance and power of energetic materials, a category that can include this compound-containing formulations. researchgate.net These predictions help in the rational design of new energetic compounds with desired performance characteristics. Furthermore, computational studies are crucial for elucidating complex reaction mechanisms, such as the decomposition pathways of perchlorates, which is fundamental to both their application and handling. royalsocietypublishing.orgacs.orgmdpi.com
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The development and application of advanced spectroscopic techniques are revolutionizing the study of chemical reactions, allowing for real-time, in-situ monitoring of reaction kinetics and intermediates. For this compound chemistry, these tools are providing unprecedented insights.
Raman spectroscopy is a particularly powerful technique for studying perchlorates. researchgate.net It can be used to identify different perchlorate species and their hydration states. wpmucdn.com High-pressure Raman spectroscopy has been used to investigate phase transitions in perchlorate-containing materials, revealing changes in local structure and bonding. ias.ac.in The development of surface-enhanced Raman scattering (SERS) offers the potential for highly sensitive detection and monitoring of perchlorate ions, which could be adapted for real-time reaction analysis. researchgate.netnih.gov
Other spectroscopic methods are also being deployed. For instance, fluorescence imaging has been used to detect single barium ions, a technique that relies on chemosensors that interact with this compound. nih.govnih.govresearchgate.netrsc.orgresearchgate.net This approach allows for the study of binding and fluorescence at the single-molecule level. In-situ spectroscopic studies, such as monitoring electrochemical processes at electrode-solution interfaces, provide dynamic information about reaction mechanisms. psu.edu Future research will likely see a greater integration of these advanced spectroscopic probes to provide a more complete picture of this compound's reactivity in various chemical environments.
Data Tables
Table 1: Comparison of this compound Synthesis Parameters
| Method | Precursor(s) | Key Parameters | Reported Efficiency/Yield | Reference(s) |
|---|---|---|---|---|
| Electrochemical Oxidation | Barium Chlorate | Current density, pH, temperature | 40% current efficiency | acs.org |
| Electrochemical Oxidation | Barium Chloride | Electrolyte concentration, current density, pH, temperature, cathode rotation | 56% current efficiency | cecri.res.in |
| Metathesis | Sodium Perchlorate, Barium Chloride | Evaporation of solution | Method for large-scale manufacturing | sciencemadness.orgwikipedia.org |
Table 2: Applications of this compound in Materials Science
| Application Area | Material Type | Function of this compound | Reference(s) |
|---|---|---|---|
| Energetic Materials | Energetic Ionic Liquid | Precursor/Component | researchgate.netmdpi.com |
| Optical Materials | Photonic Crystals | Component for humidity indication | pitt.edu |
| Nanomaterials | Nanofibers | Precursor for metal oxide nanofibers | google.com |
| Catalysis | Heterogeneous Catalyst | Catalyst for organic synthesis | growingscience.com |
Q & A
Q. What are the standard methods for synthesizing barium perchlorate in laboratory settings?
this compound can be synthesized via several routes:
- Reaction of perchloric acid with barium hydroxide or carbonate .
- Double displacement using sodium perchlorate and barium chloride, followed by evaporation .
- Digesting ammonium perchlorate with hydrated barium hydroxide in a 5–10% excess . Researchers must ensure stoichiometric precision and controlled evaporation to avoid impurities. Safety protocols for handling strong oxidizers (e.g., fume hoods, non-combustible storage) are critical .
Q. How should this compound solutions be standardized for analytical applications?
A common method involves titration with 0.0100 N sulfuric acid (H₂SO₄) using isopropanol as a solvent. The normality of this compound is calculated using the equation:
where accounts for titration impurities. Solutions must be protected from evaporation to maintain accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : In airtight containers, away from combustible materials, and in cool, dry environments .
- Disposal : Reduce to barium chloride using elemental iron under UV light, followed by precipitation as low-toxicity barium sulfate .
- Exposure Mitigation : Use PPE (gloves, goggles), avoid inhalation of dust, and implement emergency rinsing procedures for skin/eye contact .
Advanced Research Questions
Q. How can this compound’s coordination chemistry enhance pharmaceutical solubility?
this compound forms complexes with quinolone antibiotics (e.g., ciprofloxacin) via bidentate ligand interactions involving carbonyl and carboxylic oxygens. FTIR studies confirm these interactions, which improve water solubility and bioavailability. Researchers should optimize molar ratios and solvent polarity to maximize complex stability .
Q. What experimental designs resolve contradictions in this compound’s toxicological data?
Discrepancies in reference doses (RfDs) arise from differing interpretations of iodine uptake inhibition as adverse vs. non-adverse. To address this:
- Conduct longitudinal studies on thyroid function in model organisms at varying doses.
- Use isotopic tracing (e.g., ¹²⁵I) to quantify iodine uptake inhibition thresholds.
- Apply uncertainty factors (e.g., 10x for interspecies variability) per NAS guidelines .
Q. How can environmental formation pathways of perchlorate be distinguished (natural vs. anthropogenic) in field studies?
- Isotopic Analysis : Measure δ¹⁸O and δ¹⁷O signatures in perchlorate; natural perchlorate has distinct isotopic ratios compared to synthetic sources .
- Geochemical Profiling : Correlate perchlorate levels with co-contaminants (e.g., nitrate, sulfate) to identify industrial sources .
- Microbial Assays : Test for perchlorate-reducing bacteria, which are absent in environments dominated by synthetic perchlorate .
Q. What methodological challenges arise in quantifying trace perchlorate in food and water matrices?
- Matrix Interference : Use ion chromatography-tandem mass spectrometry (IC-MS/MS) with isotopic dilution (e.g., ¹⁸O-labeled perchlorate) to improve accuracy .
- Detection Limits : Optimize preconcentration steps (e.g., solid-phase extraction) for sub-ppb sensitivity.
- Validation : Cross-validate results with EPA Method 314.0 or equivalent to ensure compliance with regulatory standards .
Q. How does this compound’s oxidizing capacity influence its role in explosive formulations?
this compound acts as an oxygen donor in pyrotechnic and emulsion explosives. Key factors include:
- Oxygen Balance : Calculate stoichiometry to maximize energy release while minimizing unstable byproducts.
- Particle Size : Nanoscale this compound enhances combustion kinetics but requires stabilization against moisture .
- Safety Testing : Perform differential scanning calorimetry (DSC) to assess thermal stability and autoignition risks .
Data Contradiction and Reproducibility
Q. Why do toxicity studies report conflicting NOAELs (No Observable Adverse Effect Levels) for this compound?
Variations arise from:
- Endpoint Selection : Some studies define NOAELs based on overt toxicity (e.g., mortality), while others use subclinical biomarkers (e.g., thyroid hormone levels) .
- Species Sensitivity : Rodent models may underestimate human thyroid disruption due to metabolic differences.
- Dose Regimen : Acute vs. chronic exposure studies yield divergent NOAELs. Researchers should adopt OECD guidelines for harmonization .
Q. How can researchers ensure reproducibility in this compound-based titration methods?
- Standardization : Use NIST-traceable reagents and validate titrant normality before each experiment .
- Blind Testing : Include replicate samples and blinded analysts to reduce bias.
- Documentation : Report detailed procedures (e.g., solution preparation, endpoint determination) following journal guidelines like the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
